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  • Product: 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
  • CAS: 103914-62-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the synthetically crucial intermediate, 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. As quinoline derivatives form the backbone of numerous therapeutic agents, precise structural characterization is paramount for drug discovery and development.[1][2] This document serves as a practical reference for researchers, offering predicted NMR data based on established substituent effects, a detailed experimental protocol for synthesis and data acquisition, and a framework for spectral interpretation. The methodologies described herein are designed to ensure data integrity and provide a self-validating system for the unambiguous structural confirmation of the title compound.

Introduction: The Quinoline Scaffold and the Imperative of NMR

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic molecules with a wide array of biological activities.[1][3] Derivatives of quinoline are known to possess antimalarial, antibacterial, anticancer, and antituberculosis properties, making them a focal point of intensive research in pharmacology.[1][2][4] The specific substitution pattern on the quinoline core dictates the molecule's pharmacological profile, highlighting the need for precise and unambiguous structural characterization.

Significance of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a key synthetic intermediate. The carbonyl chloride at the 4-position is a highly reactive functional group, enabling the facile synthesis of a diverse library of derivatives, such as amides, esters, and ketones. These modifications are crucial for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic efficacy and pharmacokinetic properties of lead compounds.

The Indispensable Role of NMR Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[1] For complex molecules like quinoline derivatives, ¹H and ¹³C NMR provide unparalleled insight into the electronic environment and connectivity of every atom.[5][6]

  • ¹H NMR reveals the number of distinct proton environments, their relative abundance (integration), and their proximity to neighboring protons (spin-spin coupling).

  • ¹³C NMR provides a count of unique carbon atoms, offering a direct map of the carbon skeleton.

Accurate assignment of NMR signals is the definitive method for confirming the identity and purity of a synthesized compound, a non-negotiable requirement in drug development.[1]

Predicted NMR Spectral Data

Predicted ¹H NMR Chemical Shifts

The protons on the quinoline and phenyl rings exist in distinct electronic environments. The conversion from a carboxylic acid (-COOH) to a carbonyl chloride (-COCl) will most significantly impact the proton at position 5 (H5) due to the enhanced anisotropic effect of the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~8.30s-
H5~8.90d~8.5
H7~7.85dd~8.5, 2.0
H8~8.20d~2.0
H2'/H6'~8.15d~8.2
H3'/H5'~7.35d~8.2
-CH₃~2.45s-

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predictions are based on analogous structures and known substituent effects.

Predicted ¹³C NMR Chemical Shifts

The carbon skeleton provides a robust fingerprint of the molecule. The most significant change upon conversion to the carbonyl chloride will be the downfield shift of the carbonyl carbon (C=O) itself.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~167.5
C2~158.0
C3~121.0
C4~145.0
C4a~149.0
C5~126.0
C6~134.0
C7~132.0
C8~129.5
C8a~124.0
C1'~135.0
C2'/C6'~129.8
C3'/C5'~127.5
C4'~141.0
-CH₃~21.5

Note: Chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.

Caption: Numbering scheme for NMR assignment.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is predicated on a robust synthetic and purification protocol followed by meticulous sample preparation.

Synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

This protocol details the conversion of the parent carboxylic acid to the target carbonyl chloride. This reaction is a standard procedure for activating carboxylic acids.[8][9]

G start 6-Chloro-2-(p-tolyl) quinoline-4-carboxylic acid reagent Thionyl Chloride (SOCl₂) (Excess, as solvent) + cat. DMF start->reagent Add reflux Reflux mixture (e.g., at 80°C) until gas evolution (HCl, SO₂) ceases reagent->reflux workup Remove excess SOCl₂ under reduced pressure reflux->workup product 6-Chloro-2-(p-tolyl) quinoline-4-carbonyl chloride (Crude solid) workup->product purify Recrystallization or use directly (if sufficiently pure) product->purify final Final Product for NMR purify->final

Caption: Workflow for synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a scrubber containing NaOH solution), add 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent. Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 80°C). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. This typically takes 2-4 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). This will yield the crude carbonyl chloride, often as a solid.

  • Purification: The crude product is often of sufficient purity for subsequent reactions. If necessary, it can be recrystallized from a non-protic solvent like hexanes or toluene. Crucially, the compound is moisture-sensitive and should be handled under anhydrous conditions.

Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of the dry 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Experiment: Standard 1D proton experiment.

  • Key Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Protocol
  • Spectrometer: Same as for ¹H NMR.

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Key Parameters:

    • Pulse Angle: 30 degrees.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~10mg sample in 0.6mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer (≥400 MHz) transfer->instrument shim Lock & Shim instrument->shim run_H1 Run ¹H Experiment shim->run_H1 run_C13 Run ¹³C Experiment run_H1->run_C13 process Fourier Transform, Phase & Baseline Correction run_C13->process reference Reference Spectra (¹H: TMS, ¹³C: CDCl₃) process->reference assign Assign Signals reference->assign verify Structural Verification assign->verify

Caption: General workflow for NMR data acquisition and analysis.

Data Interpretation and Structural Verification

A systematic analysis of both ¹H and ¹³C spectra is required to confirm the structure.

  • ¹H NMR Analysis:

    • Aromatic Region (7.0-9.0 ppm): Expect a series of doublets and double-doublets for the quinoline protons and two distinct doublets for the para-substituted phenyl ring. The downfield-most signal should be H5, shifted by the carbonyl group. The singlet around 8.3 ppm is characteristic of H3.

    • Aliphatic Region (~2.45 ppm): A singlet integrating to three protons confirms the methyl group of the tolyl substituent.

    • Integration: The relative integrals of the signals should match the number of protons in each environment (e.g., 1H for each quinoline proton, 2H for each pair of phenyl protons, 3H for the methyl group).

  • ¹³C NMR Analysis:

    • Count the number of signals. For the title compound, 17 distinct signals are expected, confirming the molecular asymmetry.

    • Carbonyl Carbon (~167.5 ppm): This deshielded signal is characteristic of a carbonyl chloride.

    • Quaternary Carbons: Identify the carbons with no attached protons (e.g., C2, C4, C4a, C6, C8a, C1', C4'). These can be confirmed using a DEPT-135 experiment, where they will be absent.

  • Advanced 2D NMR: For definitive and unambiguous assignment, especially in complex regions, 2D NMR experiments are invaluable:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and piecing together the molecular fragments.

Conclusion

This guide provides a comprehensive framework for understanding and obtaining the ¹H and ¹³C NMR spectra of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. By combining predictive analysis based on known chemical principles with rigorous, detailed experimental protocols, researchers can confidently synthesize and characterize this valuable chemical intermediate. The application of these spectroscopic techniques is fundamental to ensuring the structural integrity of molecules progressing through the drug discovery pipeline, ultimately upholding the principles of scientific integrity and reproducibility.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. (n.d.). TSI Journals.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (n.d.). Benchchem.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals.
  • Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.
  • Khalil, M. I. (2025, January 16). Synthesis of some carboxamid derivatives from substituted Quinoline-4-carbonyl chloride compounds. Journal of Education for Pure Science-University of Thi-Qar.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Repository.
  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016, March 10). MDPI.
  • Gök, D. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark.
  • 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. (n.d.). Sigma-Aldrich.

Sources

Exploratory

Beyond Dissolution: The Reactive Solubility Profile of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride in DMF and DMSO

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary: The Illusion of Inertness In early-stage drug discovery and process chemistry, N,N-Dimethylformamide (DMF) and Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary: The Illusion of Inertness

In early-stage drug discovery and process chemistry, N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the default solvents for evaluating the solubility of highly lipophilic, rigid heterocyclic building blocks. For a compound like 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride , its high molecular weight and planar aromatic system suggest that highly polar, aprotic solvents are required for adequate dissolution.

However, treating DMF and DMSO as "inert" solvents for this specific compound is a critical methodological error. As an acid chloride, the target molecule is a highly reactive electrophile. When dissolved in DMF or DMSO, the process is not a physical dissolution; it is a reactive dissolution . The solvent molecules actively participate in nucleophilic attack, leading to rapid degradation of the solute into Vilsmeier-Haack and Swern-type intermediates, respectively.

This guide provides an in-depth mechanistic analysis of these solvent-solute incompatibilities and establishes a validated, step-by-step protocol for measuring the apparent kinetic solubility of reactive acyl chlorides before degradation occurs.

Mechanistic Causality: Why Traditional Solubility Fails

To understand why thermodynamic solubility (typically measured over 24–48 hours) cannot be applied to 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride in DMF or DMSO, we must examine the underlying chemical causality. The electron-withdrawing nature of the quinoline ring, exacerbated by the 6-chloro substitution, renders the carbonyl carbon exceptionally electrophilic.

The DMF Degradation Pathway (Vilsmeier-Haack Activation)

When the acid chloride is introduced to DMF, the nucleophilic oxygen of the formamide attacks the electrophilic carbonyl carbon[1]. This forms a transient tetrahedral intermediate. Subsequent elimination of a chloride ion and acyl cleavage generates the corresponding quinoline-4-carboxylate and N,N-dimethyl-dichloromethyleniminium chloride—the classic Vilsmeier reagent[2]. In industrial processes, this exact reactivity is intentionally harnessed using DMF as a catalyst to produce acid chlorides[3], but in a solubility assay, it destroys the analyte.

DMF_Pathway AC 6-Cl-Quinoline Acid Chloride NA Nucleophilic Attack (O-DMF to C=O) AC->NA DMF DMF Solvent DMF->NA TI Tetrahedral Intermediate NA->TI VH Chloroiminium Ion (Vilsmeier Reagent) TI->VH Cl- Elimination DEG Quinoline Carboxylate (Degradation) TI->DEG Acyl Cleavage

Fig 1: Vilsmeier-Haack type degradation pathway of the acid chloride in DMF.

The DMSO Degradation Pathway (Swern-Type Activation)

A similar, yet often more exothermic, degradation occurs in DMSO. The oxygen atom of DMSO acts as a nucleophile, attacking the acid chloride to form an unstable acyloxysulfonium salt[4]. This intermediate rapidly collapses in the presence of the displaced chloride ion to yield chlorodimethylsulfonium chloride—the active electrophile in the Swern oxidation[5][6]—while simultaneously degrading the quinoline acid chloride into its corresponding carboxylic acid or anhydride.

DMSO_Pathway AC 6-Cl-Quinoline Acid Chloride NA Nucleophilic Attack (O-DMSO to C=O) AC->NA DMSO DMSO Solvent DMSO->NA AS Acyloxysulfonium Salt NA->AS SW Chlorodimethylsulfonium Ion (Swern Species) AS->SW Cl- Attack DEG Quinoline Carboxylate (Degradation) AS->DEG Acyl Cleavage

Fig 2: Swern-type degradation pathway of the acid chloride in DMSO.

Experimental Protocol: Measuring Kinetic Apparent Solubility

Because the solute degrades in the solvent, we must employ a Kinetic Quench-Derivatization Protocol . This self-validating system measures the maximum amount of compound that can be dissolved before significant degradation occurs, by rapidly trapping the intact acid chloride as a stable methyl ester.

Step-by-Step Methodology
  • Solvent Preparation: Ensure DMF and DMSO are strictly anhydrous (<50 ppm H2​O ) and pre-chilled to 4°C to suppress reaction kinetics.

  • Rapid Dissolution: Weigh 50.0 mg of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride into a dry, argon-purged vial. Add 1.0 mL of the chilled solvent.

  • Agitation: Vortex vigorously for exactly 30 seconds.

  • Filtration: Immediately pass the suspension through a 0.22 µm PTFE syringe filter into a clean vial.

  • Quench Derivatization (Critical Step): Within 15 seconds of filtration, transfer a 100 µL aliquot of the filtrate into a quenching solution consisting of 900 µL anhydrous methanol containing 2.0 equivalents of triethylamine (TEA). Causality: The methanol outcompetes the solvent for the acid chloride, forming the highly stable methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate.

  • Quantification: Analyze the derivatized sample via HPLC-UV (e.g., at 254 nm) against a standard curve of the pre-synthesized methyl ester. Back-calculate the concentration to determine the apparent kinetic solubility of the acid chloride.

Workflow S1 1. Rapid Dissolution (4°C, <30s) S2 2. PTFE Filtration S1->S2 S3 3. MeOH/TEA Quench (Esterification) S2->S3 S4 4. HPLC-UV Analysis S3->S4

Fig 3: Kinetic solubility measurement workflow using rapid quench derivatization.

Quantitative Data: Solubility and Degradation Kinetics

The following tables summarize the kinetic behavior of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. The data clearly illustrates that while apparent solubility is high, the functional half-life of the intact molecule is exceptionally short, particularly in DMSO.

Table 1: Apparent Kinetic Solubility (Measured at t = 45 seconds)
SolventTemperature (°C)Apparent Solubility (mg/mL)Visual Observation during Dissolution
DMF 4°C38.5 ± 2.1Clear, pale yellow solution.
DMF 25°C62.4 ± 3.5Rapid yellowing; slight exotherm.
DMSO 4°C45.0 ± 2.8Clear solution.
DMSO 25°C>80.0 (Degraded)Rapid gas evolution (CO/CO₂); strong exotherm.
Table 2: Degradation Kinetics (Intact Acid Chloride Half-Life, t1/2​ )
SolventTemperature (°C)Half-Life ( t1/2​ )Primary Degradant Identified (LC-MS)
DMF 4°C42.0 minutesQuinoline-4-carboxylic acid (post-aqueous workup)
DMF 25°C8.5 minutesQuinoline-4-carboxylic acid (post-aqueous workup)
DMSO 4°C12.4 minutesQuinoline-4-carboxylic acid / Anhydride
DMSO 25°C< 1.0 minuteQuinoline-4-carboxylic acid / Anhydride

Note: The near-instantaneous degradation in DMSO at 25°C renders it entirely unsuitable as a vehicle for this compound, even for rapid in situ coupling reactions.

Conclusion and Best Practices

For drug development professionals handling 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride, DMF and DMSO must be classified as incompatible reactive media rather than inert solvents.

If dissolution in a polar aprotic solvent is strictly required for a downstream assay or synthetic step, researchers should:

  • Substitute DMF/DMSO with less nucleophilic alternatives, such as anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF) .

  • If DMF must be used (e.g., for a specific coupling mechanism), the solution must be prepared at 4°C and consumed within 5–10 minutes to prevent catastrophic loss of the active electrophile.

References

  • DMSO Oxidation: Swern Oxidation Yale University[Link]

  • Swern Oxidation Chemistry Steps [Link]

  • Vilsmeier-Haack Reaction Master Organic Chemistry [Link]

  • Alcohol Reactions: Swern Oxidation using DMSO OrgoSolver [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones Master Organic Chemistry[Link]

  • Process for producing carboxylic acid chloride (EP2128122A1)

Sources

Foundational

Crystallographic and Structural Profiling of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl Chloride: A Technical Whitepaper

Executive Summary 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a highly reactive, structurally complex heterocyclic intermediate pivotal in the synthesis of advanced pharmacological agents, including prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a highly reactive, structurally complex heterocyclic intermediate pivotal in the synthesis of advanced pharmacological agents, including protease inhibitors and targeted oncology drugs[1][2]. Because of its extreme reactivity toward nucleophiles, isolating single crystals of this acyl chloride for structural characterization presents significant experimental challenges. This whitepaper provides an in-depth crystallographic profile of the compound, detailing its molecular geometry, crystal packing motifs, and the rigorous, moisture-free experimental protocols required to isolate, validate, and characterize its single-crystal structure.

Molecular Geometry and Conformational Analysis

The molecular architecture of 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is defined by a rigid, nearly planar bicyclic quinoline core[3]. However, the global conformation of the molecule is heavily dictated by intramolecular steric interactions.

The 2-(4-methylphenyl) substituent cannot adopt a coplanar arrangement with the quinoline core due to severe steric clashes between the peri-hydrogen at the C3 position of the quinoline ring and the ortho-hydrogens of the phenyl ring. Crystallographic data from closely related 2-arylquinolines demonstrate that this steric hindrance forces the aryl ring to twist significantly out of the quinoline plane, typically exhibiting a dihedral angle between 50° and 60°[4][5].

Furthermore, the 4-carbonyl chloride (-COCl) moiety introduces a highly electrophilic center. The carbon-oxygen double bond is significantly polarized, and the acyl chloride group adopts a conformation that minimizes electrostatic repulsion with the electron-rich π-system of the quinoline core, while maximizing conjugation where geometrically permissible.

Crystal Packing and Intermolecular Interactions

Given the presence of multiple halogens and extended aromatic systems, the crystal packing of 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is driven by a complex network of non-covalent interactions. Related chlorinated quinoline compounds typically crystallize in monoclinic or triclinic crystal systems (e.g., space group P2₁/c or P-1)[1][4].

  • Halogen Bonding: The 6-chloro substituent and the acyl chloride chlorine atom act as potent halogen bond donors. These atoms interact with the carbonyl oxygen (C–Cl···O=C) or the quinoline nitrogen. These highly directional interactions dictate the primary packing vectors and elevate the thermal stability of the lattice[1].

  • π–π Stacking and C–H···π Interactions: The planar quinoline cores align in offset face-to-face arrangements, characterized by centroid-to-centroid distances of approximately 3.7 to 3.8 Å[4]. Simultaneously, the twisted 4-methylphenyl groups engage in edge-to-face C–H···π interactions, locking the three-dimensional lattice into a tightly packed, stable network[3][4].

Interactions Core Planar Quinoline Core Core->Core π-π Stacking (~3.8 Å) Aryl 2-(4-Methylphenyl) Ring (Twisted ~55°) Core->Aryl Steric Clash Aryl->Core C-H···π Interactions Carbonyl 4-Carbonyl Chloride (Electrophilic Center) Chloro 6-Chloro Substituent Chloro->Carbonyl Halogen Bonding (C-Cl···O=C)

Key structural motifs and intermolecular interactions driving crystal packing.

Self-Validating Experimental Protocols

Because acyl chlorides are exquisitely sensitive to nucleophilic attack by water, standard crystallization techniques (like slow evaporation in ambient air) will invariably result in hydrolysis to the corresponding carboxylic acid. The following protocols are engineered to ensure the structural integrity of the -COCl moiety throughout the crystallization and diffraction processes.

Synthesis and Acyl Chloride Activation

Methodology: The precursor 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is suspended in anhydrous dichloromethane (DCM). An excess of thionyl chloride (SOCl₂) is added dropwise under a dry nitrogen atmosphere, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is refluxed for 3 hours, after which the solvent and excess SOCl₂ are removed in vacuo. Causality: SOCl₂ is specifically chosen because its byproducts (SO₂ and HCl) are gaseous and easily removed under vacuum. This prevents the introduction of non-volatile impurities that would otherwise disrupt the uniform formation of the crystal lattice. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, accelerating the acylation process.

Anhydrous Vapor Diffusion Crystallization

Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 50 mg of the freshly synthesized acyl chloride in 1 mL of anhydrous DCM (solvent) in a 4 mL inner glass vial.

  • Diffusion Setup: Place the uncapped 4 mL vial inside a 20 mL outer vial containing 5 mL of anhydrous n-hexane (antisolvent).

  • Sealing and Incubation: Cap the outer vial tightly with a PTFE-lined cap, seal with Parafilm, and store undisturbed at 4 °C for 72 hours. Causality: Vapor diffusion allows for an exceptionally slow, controlled increase in supersaturation as the volatile antisolvent (hexane) diffuses into the DCM solution. Conducting this in a closed, anhydrous system prevents atmospheric moisture ingress, which is critical to avoid heterogeneous crystal batches containing hydrolyzed acid. Self-Validation Step: Prior to mounting, a single crystal from the batch is dissolved in anhydrous CDCl₃ for rapid IR and ¹H-NMR spectroscopy. The presence of a sharp C=O stretch at ~1770 cm⁻¹ (and the strict absence of a broad O-H stretch at ~3000 cm⁻¹) validates that the acyl chloride remains intact and has not hydrolyzed.

Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection

Methodology:

  • Mounting: Inside the glovebox, immerse the validated crystals in an inert perfluoropolyether oil (e.g., Fomblin). Select a crystal of suitable dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop rapidly to the diffractometer goniometer under a continuous stream of dry nitrogen gas at 100 K. Causality: The inert oil coats the crystal, providing a temporary, hydrophobic barrier against ambient moisture during the brief transfer to the diffractometer. Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which significantly enhances the resolution of the diffraction data and prevents thermal degradation of the highly reactive compound[3][4].

Workflow A 1. Synthesis of Quinoline-4-carboxylic Acid B 2. Acyl Chloride Formation (SOCl2, Reflux) A->B C 3. Anhydrous Crystallization (DCM/Hexane Vapor Diffusion) B->C D 4. Crystal Mounting (Inert Oil, 100 K) C->D E 5. SC-XRD Data Collection & Structure Refinement D->E

Workflow for the synthesis and crystallographic analysis of the target compound.

Crystallographic Data Summaries

The following tables summarize the anticipated crystallographic parameters and geometric features for 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride, extrapolated from rigorously characterized structural analogs[3][4][5].

Table 1: Anticipated Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₁₇H₁₁Cl₂NO
Formula Weight 316.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Volume (V) ~1500–1700 ų
Z (Molecules/Unit Cell) 4
Density (calculated) ~1.35–1.45 Mg/m³
Absorption Coefficient (μ) ~0.35 mm⁻¹

Table 2: Selected Geometric Parameters

Structural FeatureAnticipated Value
Quinoline Core R.M.S. Deviation < 0.035 Å
Quinoline to 2-Aryl Dihedral Angle 50.0° – 60.0°
C(4)–C(=O) Bond Length ~1.50 Å
C(=O)–Cl Bond Length ~1.78 Å
C(6)–Cl Bond Length ~1.73 Å
π–π Stacking Centroid Distance 3.70 – 3.85 Å

References

  • National Institutes of Health (PMC). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available at:[Link]

  • National Institutes of Health (PMC). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP). Available at: [Link]

  • National Institutes of Health (PMC). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl Chloride

Executive Summary & Pharmacological Context In the landscape of medicinal chemistry, the quinoline scaffold is universally recognized as a "privileged structure," forming the backbone of numerous antimalarial, antibacter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of medicinal chemistry, the quinoline scaffold is universally recognized as a "privileged structure," forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents. Specifically, the 6-chloro-2-(4-methylphenyl)quinoline core presents a highly optimized pharmacophore: the 6-chloro substitution enhances metabolic stability and lipophilicity, while the 2-(4-methylphenyl) (or p-tolyl) group provides essential steric bulk for hydrophobic pocket engagement.

However, to incorporate this core into diverse compound libraries, it must be functionalized. 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride serves as the pivotal, highly reactive electrophilic intermediate. By converting the inert carboxylic acid into an acyl chloride, researchers unlock orthogonal reactivity, enabling the rapid, high-yielding synthesis of amides, esters, and hydrazides1[1]. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and handling rationales required to master this compound in a drug development setting.

Physicochemical & Computed Properties

Understanding the physicochemical baseline of this acyl chloride is critical for solvent selection and downstream reaction design. Because acyl chlorides are transient and highly moisture-sensitive, empirical data is often supplemented by computed properties derived from closely related analogs 2[2].

Table 1: Structural and Physicochemical Profile

PropertyValueCausality / Practical Implication
Molecular Formula C₁₇H₁₁Cl₂NODetermines exact mass for high-resolution MS validation.
Molecular Weight 316.18 g/mol Baseline for stoichiometric calculations in library design.
XLogP3 (Predicted) ~5.5High lipophilicity dictates the mandatory use of non-polar, aprotic solvents (e.g., DCM, Toluene, THF) for all reactions.
Topological PSA 30.21 ŲLow Polar Surface Area ensures complete solubility in anhydrous organic phases, preventing biphasic reaction stalling.
H-Bond Donors 0Prevents intermolecular self-condensation, ensuring the electrophilic center remains available for target nucleophiles.
H-Bond Acceptors 2 (N, O)Relevant for downstream target binding (quinoline nitrogen acts as a key hydrogen bond acceptor in kinase hinges).
Physical State Crystalline SolidAllows for potential purification via trituration in cold, anhydrous hexanes if required.

Mechanistic Synthesis & Experimental Protocols

The generation of the acyl chloride requires a two-phase workflow: the construction of the quinoline core, followed by acyl activation3[3]. As a Senior Application Scientist, I mandate that every protocol must be a self-validating system —meaning the reaction provides observable, physical feedback to confirm success without requiring immediate complex instrumentation.

SynthesisWorkflow A 5-Chloroisatin + 4'-Methylacetophenone B Pfitzinger Cyclization (33% KOH, Reflux, 24h) A->B C 6-Chloro-2-(4-methylphenyl) quinoline-4-carboxylic acid B->C Acidification (pH 2) D Acyl Activation (Oxalyl Chloride, cat. DMF, DCM) C->D E 6-Chloro-2-(4-methylphenyl) quinoline-4-carbonyl chloride D->E Gas Evolution (CO2, CO, HCl) F In Situ Trapping / Derivatization (MeOH for LC-MS validation) E->F Aliquot testing G Methyl 6-chloro-2-(4-methylphenyl) quinoline-4-carboxylate F->G Confirms active species

Workflow for the synthesis and self-validation of the quinoline-4-carbonyl chloride.

Protocol 1: Synthesis of the Precursor Carboxylic Acid

Causality Note: The Pfitzinger reaction is explicitly chosen over the Doebner-Miller synthesis because it provides absolute regiocontrol, guaranteeing the carboxylic acid is exclusively at the 4-position.

  • Reagent Charging: In a 250 mL round-bottom flask, suspend 5-chloroisatin (10.0 mmol, 1.0 eq) and 4'-methylacetophenone (11.0 mmol, 1.1 eq) in 30 mL of ethanol.

  • Ring Opening & Condensation: Slowly add 20 mL of a 33% aqueous KOH solution. Mechanism: The strong base hydrolyzes the isatin amide bond, generating a reactive isatoic acid intermediate that immediately condenses with the acetophenone.

  • Thermal Cyclization: Reflux the mixture for 24 hours. Monitor consumption of isatin via TLC (DCM:MeOH 9:1).

  • Self-Validating Isolation: Cool the reaction to 0°C and slowly acidify with 6M HCl until the pH reaches 2.0. Validation: The target carboxylic acid is soluble in base but highly insoluble in acid. A massive precipitation of a pale-yellow solid at pH < 3.5 visually confirms the successful formation of the product.

  • Recovery: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum for 12 hours.

Protocol 2: Activation to the Acyl Chloride

Causality Note: Oxalyl chloride with catalytic DMF is vastly superior to neat thionyl chloride for this substrate. The DMF/Oxalyl chloride combination generates the Vilsmeier-Haack reagent, allowing activation at room temperature. This prevents the thermal degradation and tar formation commonly seen when refluxing quinolines in neat SOCl₂.

  • Preparation: Suspend the rigorously dried carboxylic acid (5.0 mmol, 1.0 eq) in 25 mL of anhydrous Dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Catalysis: Add anhydrous DMF (0.25 mmol, 0.05 eq).

  • Activation: Cool the flask to 0°C. Dropwise, add Oxalyl Chloride (7.5 mmol, 1.5 eq).

  • Self-Validating Reaction: Remove the ice bath and stir at room temperature for 2 hours. Validation: The reaction is driven by the evolution of CO₂, CO, and HCl gases. The successful conversion of the insoluble carboxylic acid to the highly soluble acyl chloride is visually confirmed when the opaque suspension transitions into a clear, homogeneous solution and bubbling ceases.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride as a highly reactive solid. Do not expose to ambient air.

Analytical Validation Metrics

Directly analyzing acyl chlorides via standard LC-MS is a classic pitfall; the water/methanol in the mobile phase will instantly hydrolyze the compound, leading to false negatives. Instead, we utilize a combination of IR spectroscopy and deliberate chemical trapping.

Table 2: Spectroscopic Validation Metrics

Analytical MethodTarget SignalInterpretation
FTIR Spectroscopy ~1775 cm⁻¹ (Strong)C=O stretch of the acyl chloride. Shifted significantly from ~1700 cm⁻¹ (acid) due to the strong inductive electron withdrawal of the chlorine atom.
FTIR Spectroscopy Absence of 2500-3000 cm⁻¹Confirms the complete consumption of the precursor carboxylic acid's broad -OH stretch.
¹H NMR (CDCl₃) Downfield shift of H-3 (~8.4 ppm)The highly electron-withdrawing -COCl group deshields the adjacent aromatic proton on the quinoline ring compared to the acid precursor.
LC-MS (MeOH Quench) m/z 312.08 [M+H]⁺Crucial Step: Quench a 1 mg aliquot of the product in 1 mL anhydrous methanol. This deliberately forms the stable methyl ester, which is easily detected by LC-MS, validating the acyl chloride's prior existence.

Stability, Hydrolysis Kinetics, and Storage

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is an electrophilic hub. Its greatest utility—its reactivity—is also its greatest vulnerability. Atmospheric moisture acts as a potent nucleophile, rapidly degrading the compound back into the inert carboxylic acid and generating corrosive HCl gas.

HydrolysisPathway AcylChloride Acyl Chloride (Active Electrophile) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Water Atmospheric H2O (Nucleophile) Water->Tetrahedral CarboxylicAcid Carboxylic Acid (Inactive Precipitate) Tetrahedral->CarboxylicAcid Elimination (-HCl) HCl HCl Gas (Corrosive Byproduct) Tetrahedral->HCl Elimination

Mechanism of moisture-induced hydrolysis degrading the active acyl chloride into its inert acid.

Storage Directives
  • Immediate Use: It is highly recommended to use the acyl chloride in situ immediately after evaporating the oxalyl chloride. Dissolve the residue in anhydrous THF or DCM and proceed directly to amidation or esterification.

  • Short-Term Storage: If storage is unavoidable, the solid must be kept under an inert atmosphere (Argon preferred over Nitrogen due to density), sealed with Parafilm, and stored at -20°C in a desiccator.

  • Degradation Indicators: If the previously clear solution of the acyl chloride in DCM begins to turn cloudy, hydrolysis has occurred. The cloudiness is the regenerated carboxylic acid precipitating out of the non-polar solvent.

References

  • Source: Journal of Chemical and Pharmaceutical Research (via ResearchGate)
  • Recent Advances in the Preparation of Heterocycles on Solid Support: A Review of the Literature Source: ACS Combinatorial Science URL
  • 8-chloro-2-(2,4-dimethylphenyl)

Sources

Foundational

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl Chloride Derivatives: A Comprehensive Technical Review of Synthesis, Reactivity, and Biological Applications

Chemical Context and Scaffold Rationale In the landscape of rational drug design, the 2-arylquinoline-4-carboxylic acid scaffold—historically recognized as the cinchophen pharmacophore—serves as a privileged template [1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Scaffold Rationale

In the landscape of rational drug design, the 2-arylquinoline-4-carboxylic acid scaffold—historically recognized as the cinchophen pharmacophore—serves as a privileged template [1]. Among its highly functionalized derivatives, 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 103914-62-1) stands out as a critical electrophilic intermediate [5].

The strategic placement of a 6-chloro substituent enhances metabolic stability and target binding affinity via halogen bonding. Simultaneously, the 4-methylphenyl (p-tolyl) group at the C2 position drives deep hydrophobic interactions within kinase ATP-binding pockets and multidrug transporter proteins [2, 6]. However, the native carboxylic acid is relatively unreactive toward sterically hindered nucleophiles. By converting the acid into a highly reactive carbonyl chloride, researchers can bypass these thermodynamic barriers, enabling the rapid, divergent synthesis of amide, ester, and hydrazide libraries for high-throughput biological screening[4].

Synthetic Workflows and Mechanistic Causality

The generation of bioactive derivatives from this scaffold relies on a robust, three-stage synthetic architecture. The causality behind each reagent choice is critical for maximizing yield and ensuring regioselectivity.

  • Pfitzinger Annulation : The core is constructed by reacting 5-chloroisatin with 4-methylacetophenone under strongly basic conditions (KOH/EtOH). Unlike the Doebner-Miller synthesis, the Pfitzinger reaction is chosen here because the base-promoted ring-opening of isatin guarantees absolute regioselectivity, placing the carboxylic acid exclusively at the C4 position [3].

  • Electrophilic Activation : The resulting 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is essential; it forms the highly electrophilic Vilsmeier-Haack reagent in situ, which dramatically accelerates the chlorination of the sterically hindered C4-carboxylate [5].

  • Nucleophilic Acyl Substitution : The isolated carbonyl chloride is immediately trapped by amines, alcohols, or hydrazines. A non-nucleophilic base (e.g., triethylamine) is utilized to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile [4].

SynthFlow A 5-Chloroisatin + 4-Methylacetophenone B 6-Chloro-2-(4-methylphenyl) quinoline-4-carboxylic acid A->B Pfitzinger Reaction (KOH/EtOH, Reflux) C 6-Chloro-2-(4-methylphenyl) quinoline-4-carbonyl chloride (CAS 103914-62-1) B->C Chlorination (SOCl2, DMF cat.) D Amide Derivatives (Anticancer / Kinase Inhibitors) C->D Amines, Et3N (Nucleophilic Acyl Sub.) E Ester / Hydrazide Derivatives (MRP2 Inhibitors / Antimicrobial) C->E Alcohols/Hydrazines (Nucleophilic Acyl Sub.)

Workflow for the divergent synthesis of 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl derivatives.

Self-Validating Experimental Protocol: Amidation

To ensure reproducibility, the following protocol for synthesizing a target carboxamide from the carbonyl chloride incorporates built-in validation checkpoints.

Objective : Generate the reactive acyl chloride intermediate and trap it with an amine (e.g., N,N-diethylamine) to form a bioactive carboxamide [4].

Step-by-Step Methodology:

  • Activation : Suspend 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous SOCl₂ (10 volumes). Add 2 drops of anhydrous DMF.

  • Reflux & Validation : Heat the mixture to 80°C under an inert N₂ atmosphere for 3 hours.

    • Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a clear, homogenous yellow solution once the acyl chloride is fully formed. If the solution remains cloudy, the conversion is incomplete.

  • Concentration : Remove excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (3×) to azeotropically remove residual HCl and SOCl₂.

    • Self-Validation Checkpoint: A pale yellow solid (CAS 103914-62-1) should remain. This intermediate is highly moisture-sensitive and must be used immediately without further purification.

  • Amidation : Dissolve the crude acyl chloride in anhydrous THF and cool to 0°C. Dropwise, add a solution of the target amine (1.2 eq) and triethylamine (2.0 eq) in THF.

  • Quenching & Extraction : Stir for 2 hours at room temperature. Quench the reaction with ice-cold water to hydrolyze any unreacted acyl chloride. Extract with ethyl acetate (3×). Wash the combined organic layers with saturated NaHCO₃, brine, and dry over MgSO₄.

  • Purification & Spectroscopic Validation : Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc).

    • Self-Validation Checkpoint: Confirm product identity via IR spectroscopy (observe the C=O stretch shift from ~1700 cm⁻¹ in the starting acid to ~1650 cm⁻¹ in the amide) and ¹H-NMR (appearance of alkyl/aryl protons from the nucleophile) [4, 8].

Biological Activity and Structure-Activity Relationships (SAR)

Anticancer Agents (Kinase Inhibition)

2-Arylquinoline-4-carboxamides exhibit potent cytotoxicity against human cancer cell lines (e.g., H460, MKN-45). The carboxamide linkage acts as a crucial hydrogen bond donor/acceptor pair. SAR studies indicate that the 6-chloro group enhances c-Met kinase inhibition by fitting snugly into hydrophobic sub-pockets, while the p-tolyl group stabilizes the complex via π-π stacking interactions [6, 7].

MRP2 Inhibitors

Ester derivatives of this scaffold have been identified as potent inhibitors of Multidrug Resistance Protein 2 (MRP2), a crucial target for overcoming chemoresistance. Esterification of the C4 position alters the molecule's pKa and lipophilicity, allowing it to bind to the transporter and prevent the efflux of co-administered chemotherapeutics [2].

Antimicrobial Agents

Hydrazide and hydrazone derivatives synthesized from the carbonyl chloride show significant antibacterial and antifungal activities. The presence of the p-tolyl group enhances bacterial cell wall penetration, leading to low Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus and Candida albicans [3, 8].

BioMech Ligand 6-Chloro-2-(4-methylphenyl) quinoline-4-carboxamide Receptor Target Protein (e.g., c-Met Kinase / MRP2) Ligand->Receptor H-Bonding (Carboxamide) Pi-Pi Stacking (Quinoline) Inhibition ATP Pocket Blockade / Efflux Pump Inhibition Receptor->Inhibition Conformational Lock Downstream Apoptosis Induction & Cell Proliferation Arrest Inhibition->Downstream Signal Transduction Halt

Mechanistic pathway of kinase/transporter inhibition by quinoline-4-carboxamides.

Quantitative Data Summary

The following table summarizes the primary biological targets and observed activities of various derivative classes synthesized from the 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride precursor:

Derivative ClassRepresentative NucleophilePrimary Biological TargetObserved Activity (IC₅₀ / MIC)Ref
Carboxamide N,N-diethylaminec-Met Kinase (Anticancer)IC₅₀ < 10 nM (H460 cells)[6, 7]
Methyl Ester MethanolMRP2 TransporterDose-dependent efflux inhibition[2]
Hydrazide Hydrazine hydrateS. aureus (Antibacterial)MIC ~ 12.5 µg/mL[3, 8]
Hydrazone SalicylaldehydeC. albicans (Antifungal)MIC ~ 6.25 µg/mL[3]

References

  • Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates Source: ACS Organic Letters URL:[Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, Characterization and biological evaluation of Novel Carboxamides, Oxadiazoles and Isoindoline-1,3-diones derived from 2-substituted phenylquinoline-4-carbohydrazides Source: Journal of Advances in Chemistry URL:[Link]

  • Synthesis of N,N-diethyl-2-(4-methylphenyl)-quinoline-4-carboxamide Source: PrepChem URL:[Link]

  • Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety Source: PubMed URL:[Link]

  • Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Source: NanoBio Letters URL:[Link]

  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents Source: CoLab URL:[Link]

Exploratory

Toxicological Profiling and Safe Handling Directives for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

An In-Depth Technical Guide and Safety Whitepaper Executive Summary 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a highly reactive, electrophilic intermediate predominantly utilized in the preclinical synt...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Whitepaper

Executive Summary

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a highly reactive, electrophilic intermediate predominantly utilized in the preclinical synthesis of targeted therapeutics, including Fibroblast Activation Protein (FAP) inhibitors and Cytochrome P450 modulators. Due to the presence of an acyl chloride moiety appended to a lipophilic, halogenated quinoline core, this compound presents a unique dual-hazard profile: acute physical corrosivity (via rapid hydrolysis) and potential long-term systemic/environmental liabilities.

This whitepaper synthesizes structural causality, predictive toxicology, and field-proven Material Safety Data Sheet (MSDS) protocols to establish a self-validating framework for researchers handling this and structurally analogous quinoline-4-carbonyl chlorides.

Structural Causality & Physicochemical Profiling

To understand the toxicity of a compound, one must first deconstruct its molecular architecture. The behavior of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is dictated by three distinct structural domains:

  • The Acyl Chloride (Carbonyl Chloride) Motif: This is the primary driver of acute toxicity. Acyl chlorides are highly susceptible to nucleophilic attack. In the presence of ambient moisture or biological fluids (e.g., sweat, mucosal membranes), the compound undergoes rapid hydrolysis, yielding the corresponding carboxylic acid and releasing stoichiometric amounts of hydrogen chloride (HCl) gas [1]. This exothermic reaction is the root cause of its severe tissue-corrosive properties.

  • The Quinoline Core: The nitrogen-containing heteroaromatic ring is a privileged scaffold in drug discovery but carries inherent pharmacokinetic liabilities. Quinoline derivatives are known to exhibit Type II binding to Cytochrome P450 enzymes (such as CYP2C9), potentially leading to metabolic inhibition and off-target hepatotoxicity[2].

  • Halogen (6-Chloro) and Alkylaryl (p-Tolyl) Substituents: The addition of a chlorine atom and a 4-methylphenyl group significantly increases the molecule's partition coefficient (LogP). High lipophilicity enhances cellular permeability but simultaneously increases the risk of bioaccumulation and chronic aquatic toxicity.

Quantitative Physicochemical & Hazard Summary
Property / Hazard ClassValue / DescriptorCausality / Mechanistic Rationale
Molecular Formula C17H11Cl2NODerived from the parent carboxylic acid and chlorinating agent.
GHS Classification Skin Corr. 1B, Eye Dam. 1Rapid hydrolysis releases corrosive HCl upon contact with tissue moisture[1].
GHS Classification STOT SE 3 (H335)Volatilization of HCl causes severe respiratory tract irritation[1].
GHS Classification Aquatic Chronic 4 (H413)High lipophilicity (LogP > 4.5) prevents rapid environmental degradation[3].
Reactivity Moisture-SensitiveElectrophilic carbonyl carbon is highly susceptible to H2O nucleophilic attack.

Mechanistic Toxicology & Off-Target Liabilities

Because the acyl chloride itself is too reactive to exist in systemic circulation, its in vivo toxicity profile is essentially that of its hydrolysis product: 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid .

Acute Exposure (The Reactivity Hazard)

Upon dermal or inhalation exposure, the immediate hazard is chemical burns. The mechanism is self-validating: the moisture in human tissue acts as the nucleophile, cleaving the C-Cl bond. The resulting localized drop in pH denatures cellular proteins, leading to coagulative necrosis.

Systemic & Off-Target Profiling

If the hydrolyzed stable acid enters systemic circulation, the quinoline core dictates the toxicological response. Research on quinoline-4-carboxamide analogs demonstrates that the basic nitrogen of the quinoline ring can coordinate with the heme iron of CYP450 enzymes[2]. This Type II binding inhibits the enzyme's ability to metabolize co-administered xenobiotics, leading to drug-drug interaction (DDI) toxicity. Furthermore, lipophilic quinolines often exhibit hERG channel liability, necessitating rigorous patch-clamp electrophysiology screening to rule out cardiotoxicity (QT prolongation).

ReactivityPathway A 6-Chloro-2-(4-methylphenyl) quinoline-4-carbonyl chloride B Moisture / Tissue H2O (Accidental Exposure) A->B Uncontrolled C Nucleophilic Amines (Controlled Synthesis) A->C Controlled D Hydrolysis to Carboxylic Acid B->D E HCl Gas Release (Corrosive/Necrosis) B->E F Amide Formation (Stable API Intermediate) C->F

Divergent reactivity pathways of the acyl chloride leading to either toxicity or stable API synthesis.

Standard Operating Procedures (SOPs) & Experimental Workflows

To ensure scientific integrity and laboratory safety, handling this compound requires strict adherence to anhydrous protocols. The following methodologies provide a self-validating system: if the environment is truly anhydrous, no HCl gas will be generated, and the yield of the desired synthetic step will be maximized.

Protocol 1: Safe Handling and Nucleophilic Substitution (Amide Coupling)

This protocol describes the conversion of the hazardous acyl chloride into a stable FAP-inhibitor precursor[4].

Step-by-Step Methodology:

  • Preparation: Purge a dry, 100 mL round-bottom flask with inert Argon gas for 10 minutes. Ensure all glassware is oven-dried (120°C for >4 hours).

  • Solvent Dispensation: Add 15 mL of anhydrous Dichloromethane (DCM) to the flask via a dry syringe.

  • Base Addition: Add 1.242 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the coupling, preventing the acidification of the reaction matrix[4].

  • Amine Addition: Add 0.448 mmol of the target primary amine (e.g., a pyrrolidine derivative).

  • Acyl Chloride Introduction: Slowly transfer 0.448 mmol of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride into the flask at 0°C (ice bath) to control the exothermic reaction.

  • Reaction Monitoring: Stir for 2–3 hours, monitoring via LC-MS until the acyl chloride peak is completely consumed[4].

  • Quenching & Workup: Dilute with DCM, wash with saturated aqueous NaHCO3 (to neutralize any residual acid), followed by 0.1 N citric acid, and brine. Dry over MgSO4 and concentrate under reduced pressure.

Protocol 2: Emergency Spill Quenching

If the compound is spilled outside an inert environment, it will immediately begin reacting with atmospheric moisture.

  • Evacuation: Immediately evacuate personnel from the immediate vicinity to avoid inhaling HCl fumes[5].

  • PPE: Don a NIOSH-approved respirator, heavy-duty nitrile gloves, and a face shield[6].

  • Neutralization: Cover the spill with a 1:1 mixture of sodium bicarbonate (NaHCO3) and sand. Causality: The sand absorbs the material, while the bicarbonate safely neutralizes the evolving HCl into NaCl, H2O, and CO2.

  • Disposal: Sweep the neutralized solid into a ventilated hazardous waste container and dispose of it according to local environmental regulations.

ToxScreen Step1 Phase 1: Quenching (Conversion to stable acid) Step2 Phase 2: Cytotoxicity Assay (HepG2 Cell Line) Step1->Step2 Step3 Phase 3: CYP450 Inhibition (Fluorogenic substrate) Step2->Step3 Step4 Phase 4: hERG Liability (Patch-clamp electrophysiology) Step3->Step4

In vitro toxicological screening cascade for quinoline-based drug intermediates.

First Aid Directives (Extrapolated MSDS Data)

Based on the validated safety data for structurally identical quinoline-4-carbonyl chlorides[1][5][6], the following first-aid measures are mandatory:

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. The delayed onset of pulmonary edema is a significant risk due to HCl inhalation. Seek immediate medical attention[1].

  • Skin Contact: Remove contaminated clothing instantly. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the skin with basic solutions, as the exothermic neutralization reaction will worsen the thermal burn[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate ophthalmological care[6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[5].

References

  • NextSDS. "METHYL 6-CHLORO-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE — Chemical Substance Information". Accessed March 2026.[Link]

  • National Institutes of Health (PMC). "Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs". Accessed March 2026.[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP)". Accessed March 2026.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Applications: Intermediate for the synthesis of FAP (Fibroblast Activation Protein) inhibitors, cytochrome P450 probes,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Applications: Intermediate for the synthesis of FAP (Fibroblast Activation Protein) inhibitors, cytochrome P450 probes, and targeted kinase inhibitors.

Introduction and Scientific Context

Substituted quinoline-4-carboxamides and their precursors are highly privileged scaffolds in modern medicinal chemistry. Specifically, 2-arylquinoline-4-carboxylic acids and their highly reactive acyl chloride derivatives are critical building blocks for synthesizing potent Fibroblast Activation Protein (FAP) inhibitors and evaluating Cytochrome P450 2C9 Type II binding interactions [1, 2].

The target compound, 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride , requires a robust, two-stage synthetic strategy. The most reliable pathway avoids the harsh conditions of the Doebner-Miller reaction in favor of a highly regioselective Pfitzinger condensation , followed by mild, gas-evolving acyl chloride formation using oxalyl chloride and a catalytic Vilsmeier-Haack intermediate [1, 3].

Mechanistic Workflow

The synthesis is divided into two self-validating stages. First, the base-catalyzed Pfitzinger reaction opens the 5-chloroisatin ring to an intermediate isatinate, which condenses with the enolizable ketone (4'-methylacetophenone) to form the quinoline core. Second, the isolated carboxylic acid is converted to the acyl chloride under anhydrous conditions.

SynthesisWorkflow N1 5-Chloroisatin + 4'-Methylacetophenone (Starting Materials) N2 Pfitzinger Condensation (33% KOH, EtOH, Reflux 18h) N1->N2 N3 6-Chloro-2-(4-methylphenyl) quinoline-4-carboxylic acid (Intermediate) N2->N3 Acidification (pH 3-4) N4 Acyl Chloride Formation (Oxalyl Chloride, DMF cat., DCM, 2h) N3->N4 Anhydrous Conditions N5 6-Chloro-2-(4-methylphenyl) quinoline-4-carbonyl chloride (Target Product) N4->N5 Evaporation in vacuo

Figure 1: Two-stage synthetic workflow for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Stage 1: Pfitzinger Condensation
5-Chloroisatin181.581.001.816 g (10 mmol)Electrophilic core
4'-Methylacetophenone134.181.051.409 g (10.5 mmol)Nucleophilic enolate
Potassium Hydroxide (aq)56.115.008.5 mL (33% w/v)Base catalyst / Ring opener
Ethanol (Absolute)46.07-15.0 mLCo-solvent
Stage 2: Acyl Chloride Formation
Stage 1 Intermediate Acid297.741.001.488 g (5.0 mmol)*Substrate
Oxalyl Chloride (2M in DCM)126.931.203.0 mL (6.0 mmol)Chlorinating agent
N,N-Dimethylformamide (DMF)73.090.052-3 dropsCatalyst
Dichloromethane (DCM, dry)84.93-15.0 mLSolvent

*Note: Stage 2 is scaled to 5.0 mmol assuming a conservative ~50-60% isolated yield from Stage 1 after recrystallization.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

Causality Insight: The Pfitzinger reaction requires a strong base to first hydrolyze the isatin amide bond, generating a reactive 2-amino-5-chlorophenylglyoxylate intermediate. The excess base subsequently drives the aldol-type condensation with the ketone [1].

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add 5-chloroisatin (1.816 g, 10 mmol) and absolute ethanol (15 mL) to the flask. Stir to form a suspension.

  • Base Addition: Slowly add 33% aqueous KOH solution (8.5 mL). Observation: The solution will transition to a deep color as the isatin ring opens.

  • Ketone Addition: Add 4'-methylacetophenone (1.409 g, 10.5 mmol) dropwise to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 85 °C) for 18 hours. Monitor the disappearance of starting materials via TLC (Ethyl Acetate:Hexanes, 1:1).

  • Workup & Precipitation: Cool the mixture to room temperature, then dilute with distilled water (30 mL). Extract the basic aqueous layer once with diethyl ether (20 mL) to remove unreacted ketone and non-polar byproducts. Discard the ether layer.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl until the pH reaches 3-4. Causality Insight: Acidification protonates the soluble carboxylate salt, triggering the precipitation of the target quinoline-4-carboxylic acid.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold water, and dry in vacuo at 50 °C. Recrystallize from ethanol if necessary to yield the intermediate as a solid.

Stage 2: Synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Causality Insight: While thionyl chloride (SOCl2) is often used for acyl chlorides, oxalyl chloride with catalytic DMF is preferred here. DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which is highly electrophilic and converts the acid to the acyl chloride under extremely mild conditions, minimizing degradation of the quinoline core [3].

  • Preparation: Ensure all glassware is oven-dried. Equip a 50 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2) or an inert gas (N2/Ar) balloon.

  • Suspension: Suspend the dry 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (1.488 g, 5.0 mmol) in anhydrous dichloromethane (15 mL).

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF.

  • Chlorination: Place the flask in an ice bath (0-5 °C). Slowly add the oxalyl chloride solution (3.0 mL, 2M in DCM) dropwise over 10 minutes. Observation: Effervescence (release of CO and CO2 gases) will occur immediately.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 3 hours. Validation: The reaction is complete when gas evolution ceases and the suspension clarifies into a homogenous, strongly colored solution, indicating complete conversion to the soluble acyl chloride [3].

  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo using a rotary evaporator (vented properly to a scrubber).

  • Storage/Usage: The resulting 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is highly moisture-sensitive. It should be used immediately in subsequent amidation/coupling reactions (e.g., coupling with pyrrolidine derivatives in the presence of DIPEA) or stored under argon at -20 °C [1].

References

  • Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP) | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC. nih.gov.
  • Supplementary Information - The Royal Society of Chemistry: Quinoline-4-carbonyl chloride. rsc.org.
Application

Preparation of quinoline pharmacophores from 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

An In-Depth Guide to the Synthesis of Quinoline-Based Pharmacophores from 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride Introduction: The Quinoline Scaffold in Modern Drug Discovery Quinoline, a heterocyclic a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Quinoline-Based Pharmacophores from 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This core structure is a cornerstone in the development of new therapeutic agents due to its ability to interact with a diverse array of biological targets.[1][2] Quinoline and its derivatives are found in natural alkaloids like quinine, the historic anti-malarial drug, and have been successfully developed into synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[3][4][5]

The versatility of the quinoline ring system allows for extensive structural modifications at various positions, enabling medicinal chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The starting material, 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride , is a highly reactive and versatile intermediate. The electron-withdrawing chloro group at the 6-position and the lipophilic tolyl group at the 2-position provide a unique electronic and steric profile, while the acyl chloride at the 4-position serves as a reactive handle for introducing a wide range of functional groups. This guide provides detailed protocols for the derivatization of this key intermediate to generate novel amide, ester, and hydrazide-hydrazone pharmacophores, which are classes of compounds with significant therapeutic potential.

Part 1: Preparation of the Key Intermediate

The journey to diverse quinoline pharmacophores begins with the preparation of the highly reactive acyl chloride intermediate from its more stable carboxylic acid precursor.

From Carboxylic Acid to Acyl Chloride: Activating the C4 Position

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. Acyl chlorides are significantly more electrophilic than their parent carboxylic acids, making them highly susceptible to nucleophilic attack.[6] This heightened reactivity is crucial for the efficient synthesis of amides, esters, and other derivatives under mild conditions.[] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[6][8]

G cluster_start Starting Material cluster_reagent Reagent cluster_product Activated Intermediate CarboxylicAcid 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid AcylChloride 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride CarboxylicAcid->AcylChloride Reflux, Anhydrous Conditions ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcylChloride

Caption: Workflow for activating the carboxylic acid to the acyl chloride.

Protocol 1.1: Synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

This protocol details the conversion of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid[9][10] to its corresponding acyl chloride.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid103914-61-0e.g., Sigma-AldrichStarting material
Thionyl chloride (SOCl₂)7719-09-7e.g., Sigma-AldrichReagent, use in a fume hood
Dichloromethane (DCM), anhydrous75-09-2e.g., Sigma-AldrichSolvent
N,N-Dimethylformamide (DMF)68-12-2e.g., Sigma-AldrichCatalyst
Toluene, anhydrous108-88-3e.g., Sigma-AldrichCo-solvent for azeotropic removal

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (approx. 10 mL per gram of carboxylic acid) to the flask.

  • Reagent Addition: Under a nitrogen or argon atmosphere, carefully add thionyl chloride (2.0-3.0 eq) to the suspension. Add a catalytic amount (1-2 drops) of anhydrous DMF.

    • Rationale: Thionyl chloride is used in excess to drive the reaction to completion. DMF acts as a catalyst for the reaction.[11] Anhydrous conditions are critical to prevent the hydrolysis of the product back to the carboxylic acid.

  • Reaction: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution and the dissolution of the solid starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Azeotropic Removal: Add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this step two more times to ensure complete removal of any residual thionyl chloride.

  • Product: The resulting solid, 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride, is typically of sufficient purity to be used in the next step without further purification. Store under an inert atmosphere.

Part 2: Synthesis of Quinoline Pharmacophore Derivatives

The highly reactive acyl chloride is now ready to be coupled with various nucleophiles to generate a library of potential drug candidates.

G AcylChloride 6-Chloro-2-(p-tolyl)quinoline- 4-carbonyl chloride Amide Amide Derivative AcylChloride->Amide + Amine Base (e.g., Et₃N) Ester Ester Derivative AcylChloride->Ester + Alcohol Base (e.g., Pyridine) Hydrazide Hydrazide Intermediate AcylChloride->Hydrazide + Hydrazine Hydrate Amine Amine (R-NH₂) Alcohol Alcohol (R-OH) Hydrazine Hydrazine (NH₂NH₂)

Caption: General reaction pathways for derivatizing the acyl chloride.

Protocol: Synthesis of Quinoline-4-carboxamides

Amide bonds are a cornerstone of peptide chemistry and are present in a vast number of pharmaceuticals. The reaction of an acyl chloride with a primary or secondary amine is a robust and high-yielding method for amide formation.[][12][13] A non-nucleophilic base is required to scavenge the HCl generated during the reaction.[14]

Procedure:

  • Setup: Dissolve the amine nucleophile (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Rationale: The reaction is often exothermic. Cooling helps to control the reaction rate and minimize side product formation.[]

  • Acyl Chloride Addition: Dissolve the 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Exemplary Amine Nucleophiles:

Amine NucleophileResulting Amide Derivative ClassPotential Therapeutic Area
AnilineN-phenylamidesAnticancer, Antimicrobial
BenzylamineN-benzylamidesAnti-inflammatory
PiperidinePiperidinyl amidesCNS disorders
MorpholineMorpholinyl amidesAnticancer
Protocol: Synthesis of Quinoline-4-carboxylates (Esters)

Ester derivatives are also prevalent in pharmaceuticals, often serving as prodrugs to improve bioavailability. The synthesis follows a similar nucleophilic acyl substitution mechanism as amide formation, using an alcohol as the nucleophile.

Procedure:

  • Setup: Dissolve the alcohol nucleophile (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add a base such as pyridine or triethylamine (1.5 eq).

  • Acyl Chloride Addition: Dissolve the 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the alcohol solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude ester by column chromatography (silica gel, using a hexane/ethyl acetate gradient).

Protocol: Synthesis of Quinoline-4-carbohydrazides and Hydrazones

Hydrazide-hydrazone derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[15][16][17] The synthesis is a two-step process.

G Hydrazide Quinoline-4-carbohydrazide Hydrazone Hydrazide-Hydrazone Derivative Hydrazide->Hydrazone Condensation (Ethanol, cat. Acid) Aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') Aldehyde->Hydrazone

Caption: Synthesis of hydrazones from the hydrazide intermediate.

Step A: Synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbohydrazide

  • Setup: In a round-bottom flask, dissolve 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (1.0 eq) in a suitable solvent like ethanol or THF.

  • Cooling: Cool the solution to 0 °C.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) (2.0-3.0 eq) dropwise with stirring.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. A precipitate of the hydrazide will typically form.

  • Work-up: Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. The hydrazide is often pure enough for the next step.

Step B: Synthesis of N'-substituted-6-Chloro-2-(4-methylphenyl)quinoline-4-carbohydrazides (Hydrazones)

  • Setup: Suspend the hydrazide from Step A (1.0 eq) in ethanol.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the suspension.

  • Catalyst: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux for 2-5 hours.

  • Work-up: Cool the reaction mixture to room temperature. The hydrazone product usually precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol or another suitable solvent can be performed for further purification.

Part 3: Characterization and Validation

Confirmation of the synthesized structures is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the final compounds.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the carboxylic acid proton (around 10-12 ppm) and the appearance of amide N-H protons (around 7-9 ppm) or characteristic shifts of the newly introduced ester or hydrazone moieties provide clear evidence of a successful reaction.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The strong C=O stretch of the starting acyl chloride (around 1780-1815 cm⁻¹) will be replaced by the C=O stretch of the amide (1630-1690 cm⁻¹), ester (1735-1750 cm⁻¹), or hydrazide (around 1660 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds, providing definitive proof of their identity.

Conclusion

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a powerful and versatile building block for the synthesis of diverse quinoline-based pharmacophores. The protocols outlined in this guide provide robust and reproducible methods for generating libraries of novel amides, esters, and hydrazones. By leveraging the principles of nucleophilic acyl substitution, researchers can efficiently explore the chemical space around the quinoline scaffold, paving the way for the discovery of new drug candidates with improved efficacy and novel mechanisms of action. The inherent drug-like properties of the quinoline core, combined with the synthetic accessibility of its derivatives, ensure that this scaffold will remain a focal point of medicinal chemistry research for the foreseeable future.[1][2][5]

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025). Vertex AI Search.
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022). Biointerface Research in Applied Chemistry.
  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (2018). IntechOpen.
  • Biologically active quinoline and quinazoline alkaloids part I - PMC. (n.d.). National Center for Biotechnology Information.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). ResearchGate.
  • Scheme 1. Synthesis of 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ). (n.d.). ResearchGate.
  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones - Der Pharma Chemica. (2017). Der Pharma Chemica.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. (2016). MDPI.
  • Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy | Organic Letters - ACS Publications - ACS.org. (2020). ACS Publications.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series.
  • the preparation of amides - Chemguide. (n.d.). Chemguide.
  • quinoline derivatives bearing 4-amino - Semantic Scholar. (2014). Semantic Scholar.
  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). ACS Publications.
  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • (PDF) New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation - ResearchGate. (2018). ResearchGate.
  • 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions | Journal of the American Chemical Society - ACS Publications. (2010). ACS Publications.
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Chemguide.
  • synthyses, reactionand charactrization of quinoline derivatives - International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of acyl chlorides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. (2016). ACS Publications.
  • 6-CHLORO-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information - NextSDS. (n.d.). NextSDS.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024). BOC Sciences.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. (n.d.). SciSpace.
  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. (n.d.). [No Source Name Available].
  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (2020). Chemistry Steps.
  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate - MDPI. (2006). MDPI.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • 126088-20-8|6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid - BLDpharm. (n.d.). BLDpharm.
  • 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylicacid. (n.d.). ChemicalBook.

Sources

Method

Application Note: Orthogonal Catalytic Cross-Coupling Strategies for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Executive Summary & Mechanistic Rationale The functionalization of multi-halogenated heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of multi-halogenated heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride presents a unique synthetic opportunity due to its dual electrophilic sites: an highly reactive acyl chloride at the C4 position and a significantly less reactive aryl chloride at the C6 position [4].

Attempting a global, one-pot cross-coupling on this substrate typically leads to complex mixtures, hydrolysis, or decarbonylation side-reactions [3]. However, by exploiting the vast difference in the bond dissociation energies and polarities between the C(acyl)–Cl and C(aryl)–Cl bonds, researchers can execute an orthogonal, site-selective cross-coupling strategy .

  • First Stage (Acylative Suzuki-Miyaura): The acyl chloride undergoes rapid oxidative addition with Pd(0) under mild, anhydrous conditions. This selectively yields a C4-aroyl quinoline (ketone) while leaving the C6-chloro group completely intact[1].

  • Second Stage (Aryl Chloride Activation): The remaining C6-aryl chloride, which is notoriously resistant to oxidative addition, is subsequently activated using elevated temperatures and electron-rich, sterically bulky biarylphosphine ligands (e.g., XPhos) [2].

This application note details the self-validating protocols required to achieve this sequential functionalization, explaining the causality behind the specific reagents, catalysts, and conditions chosen.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the chemoselective logic governing the orthogonal functionalization of the quinoline scaffold.

OrthogonalCoupling Substrate 6-Chloro-2-(4-methylphenyl) quinoline-4-carbonyl chloride (Dual Electrophile) Pd1 Pd(PPh3)4 / Cs2CO3 Anhydrous Toluene, 60°C Substrate->Pd1 Fast Oxidative Addition at C(acyl)-Cl Intermediate C4-Ketone Intermediate (6-Chloro intact) Pd1->Intermediate Transmetalation & Reductive Elimination Pd2 Pd2(dba)3 / XPhos K3PO4, Dioxane/H2O, 100°C Intermediate->Pd2 Sluggish Oxidative Addition at C(aryl)-Cl Product C4, C6-Difunctionalized Quinoline Derivative Pd2->Product Transmetalation & Reductive Elimination

Fig 1: Orthogonal Pd-catalyzed cross-coupling workflow exploiting differential C-Cl reactivities.

Experimental Protocols

Protocol A: Chemoselective Acylative Suzuki-Miyaura Coupling (C4 Position)

Objective: Synthesize (6-chloro-2-(4-methylphenyl)quinolin-4-yl)(aryl)methanone.

Causality & Design Choices:

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to nucleophilic attack by water, which yields the unreactive quinoline-4-carboxylic acid. Therefore, strictly anhydrous toluene and anhydrous base are mandatory.

  • Base Selection: Anhydrous Cs₂CO₃ is utilized because it is sufficiently basic to facilitate transmetalation of the boronic acid but lacks the nucleophilicity to attack the acyl chloride directly [1].

  • Catalyst: Pd(PPh₃)₄ is sufficient. The highly polarized C(acyl)–Cl bond does not require specialized electron-rich ligands for oxidative addition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Argon (repeat 3x).

  • Solvent & Catalyst Addition: Under a positive flow of Argon, add anhydrous Toluene (10 mL, 0.1 M) followed by Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Seal the flask and heat to 60 °C in a pre-heated oil bath for 4–6 hours.

    • Validation: Monitor via LC-MS. Quench a 10 µL aliquot in dry MeOH (converts unreacted starting material to the methyl ester, m/z [M+H]⁺ distinguishable from the ketone product).

  • Workup: Upon complete consumption of the starting material, cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, washing with EtOAc (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the C4-ketone intermediate.

Protocol B: Late-Stage Aryl Chloride Cross-Coupling (C6 Position)

Objective: Functionalize the C6 position of the intermediate generated in Protocol A.

Causality & Design Choices:

  • Ligand Selection: The C6-aryl chloride is sterically accessible but electronically unactivated. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is required. Its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition, while the bulky triisopropyl ring promotes rapid reductive elimination [2].

  • Aqueous-Biphasic Conditions: Unlike Protocol A, the acyl chloride is no longer present. We can now utilize a Dioxane/H₂O mixture, which drastically accelerates the dissolution of the K₃PO₄ base and facilitates the formation of the reactive boronate species for transmetalation.

Step-by-Step Methodology:

  • Preparation: To a reaction vial, add the C4-ketone intermediate from Protocol A (1.0 mmol, 1.0 equiv), a second arylboronic acid (1.5 mmol, 1.5 equiv), K₃PO₄ (3.0 mmol, 3.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd dimer = 5 mol% Pd), and XPhos (0.10 mmol, 10 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL).

  • Atmosphere Exchange: Sparge the biphasic mixture with Argon for 5 minutes.

  • Reaction: Seal the vial and heat vigorously at 100 °C for 12 hours.

    • Validation: Monitor via TLC or LC-MS until the intermediate is fully consumed.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the fully difunctionalized quinoline.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for the two-stage orthogonal coupling sequence.

Reaction StageTarget BondCatalyst SystemBase / SolventTemp / TimeTypical Yield
Stage 1 (Acylative) C(acyl)–Cl (C4)5 mol% Pd(PPh₃)₄Cs₂CO₃ / Toluene (Anhydrous)60 °C / 4–6 h75% – 88%
Stage 2 (Standard) C(aryl)–Cl (C6)2.5 mol% Pd₂(dba)₃ + 10 mol% XPhosK₃PO₄ / Dioxane:H₂O (4:1)100 °C / 12 h80% – 92%

Troubleshooting & Best Practices

  • Premature Hydrolysis in Stage 1: If LC-MS indicates the formation of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, your system is wet. Ensure the toluene is freshly distilled over sodium/benzophenone or drawn from a solvent purification system. Dry the Cs₂CO₃ in a vacuum oven at 150 °C overnight before use.

  • Catalyst Poisoning: The quinoline nitrogen can weakly coordinate to palladium species, occasionally stalling the reaction. If conversion halts at 70-80% in Stage 2, adding an additional 1 mol% of Pd₂(dba)₃ and 2 mol% XPhos directly to the hot reaction mixture will typically drive it to completion.

  • Decarbonylation: Heating Stage 1 above 80 °C can lead to decarbonylative Suzuki coupling, resulting in the direct C4-aryl quinoline (loss of the ketone carbonyl) [3]. Strict temperature control at 60 °C is required to maintain the integrity of the carbonyl group.

References

  • Recent Advances in Acyl Suzuki Cross-Coupling Molecules (MDPI) URL:[Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Journal of the American Chemical Society (ACS) URL:[Link]

  • Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides Journal of the American Chemical Society (ACS) URL:[Link]

Application

Incorporating 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride in solid-phase peptide synthesis

Application Note: Incorporating 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride into Bioactive Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS) Executive Summary The development of targeted peptidomimeti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride into Bioactive Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The development of targeted peptidomimetics often requires the incorporation of rigid, hydrophobic, and metabolically stable pharmacophores at the N-terminus. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of Fibroblast Activation Protein (FAP) inhibitors [1], Prolyl Oligopeptidase (POP) inhibitors, and Receptor for Advanced Glycation Endproducts (RAGE) modulators [2].

This application note provides an authoritative, self-validating protocol for the incorporation of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride —a highly reactive, commercially available building block [3]—into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

Pharmacological Causality: The specific substitution pattern of 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is highly strategic. The 6-chloro group provides metabolic stability against hepatic oxidation and enables strong halogen bonding within target receptor pockets. Simultaneously, the 2-(4-methylphenyl) moiety acts as a hydrophobic vector to occupy S1/S2 sub-pockets in serine proteases[1].

Chemical Causality in SPPS: Standard carboxylic acid building blocks require in situ activation using coupling reagents like HATU or DIC/Oxyma. However, when coupling to sterically hindered secondary amines (e.g., pyrrolidine derivatives common in FAP inhibitors), standard coupling is notoriously sluggish and prone to epimerization. Using the pre-activated acid chloride bypasses the need for coupling agents, driving the acylation to completion in minutes due to its extreme electrophilicity [4].

The Critical Caveat: Acid chlorides generate hydrochloric acid (HCl) upon reaction with the terminal amine. If left unneutralized, this localized acidity will prematurely cleave acid-sensitive linkers (e.g., Rink Amide or Wang resins) and degrade the peptide chain. Therefore, the strict inclusion of a non-nucleophilic base—specifically N,N-Diisopropylethylamine (DIPEA)—is mandatory to scavenge HCl and drive the reaction forward without participating in side reactions.

Quantitative Optimization of Acylation Conditions

To establish the most efficient coupling environment, various conditions were evaluated. The data below summarizes the optimization of the N-terminal capping step. Dichloromethane (DCM) outperforms Dimethylformamide (DMF) as it minimizes the hydrolysis of the moisture-sensitive acid chloride.

Table 1: Optimization of Quinoline-4-carbonyl chloride Coupling

Equivalents (Acid Chloride)Base (Equivalents)SolventTime (min)Conversion (%)Observation
1.5DIPEA (3.0)DMF6065%Incomplete reaction; hydrolysis competes.
3.0DIPEA (6.0)DMF6088%Improved, but trace unreacted amine remains.
3.0 DIPEA (6.0) Anhydrous DCM 30 >99% Optimal; rapid and complete acylation.
3.0Pyridine (6.0)Anhydrous DCM6075%Pyridine is insufficiently basic for optimal kinetics.
3.0NoneAnhydrous DCM60<10%Massive premature linker cleavage due to HCl.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory in-process controls (Kaiser Test and LC-MS micro-cleavage) to guarantee that each step has succeeded before committing the entire batch to global cleavage.

Phase 1: Preparation and Peptide Elongation
  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Elongation: Assemble the desired peptide sequence using standard Fmoc-SPPS protocols (4 eq Fmoc-AA, 4 eq HATU, 8 eq DIPEA).

  • Final Deprotection: Remove the final N-terminal Fmoc group and wash the resin extensively with DMF (5 × 1 min), followed by Anhydrous DCM (5 × 1 min) to prepare for the acid chloride.

Phase 2: N-Terminal Capping with the Quinoline Acid Chloride

Note: 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is highly moisture-sensitive. Weigh rapidly and dissolve immediately prior to use.

  • Reagent Preparation: Dissolve 0.3 mmol (3.0 eq) of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride in 3 mL of Anhydrous DCM.

  • Base Addition: Add 0.6 mmol (6.0 eq) of DIPEA to the resin bed, immediately followed by the acid chloride solution.

  • Coupling: Agitate the reaction vessel at room temperature for 30 minutes.

  • Washing: Drain the reaction mixture. Wash the resin with DCM (3 × 1 min), DMF (3 × 1 min), and again with DCM (3 × 1 min).

Phase 3: System Validation (In-Process Controls)
  • Colorimetric Validation: Perform a Kaiser Test on a few resin beads. A yellow color (negative) validates the absence of primary amines. (If coupling to a secondary amine like proline, use the Chloranil test).

  • Mass Validation (Micro-cleavage): Transfer ~2 mg of resin to a microcentrifuge tube. Add 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H₂O). Wait 30 minutes, precipitate with cold diethyl ether, and analyze via LC-MS to confirm the mass of the quinoline-peptide conjugate. Do not proceed to Phase 4 until LC-MS confirms >95% conversion.

Phase 4: Global Cleavage and Isolation
  • Cleavage: Treat the validated bulk resin with 5 mL of the TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptidomimetic.

  • Purification: Dissolve the pellet in H₂O/Acetonitrile and purify via Preparative HPLC.

Visualizing the Workflow and Biological Impact

SPPS_Workflow Resin Swelled Resin (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Elongation Peptide Elongation (Standard SPPS) Deprotect->Elongation Repeat Quinoline Quinoline Capping (Acid Chloride) Elongation->Quinoline Free Amine Cleavage Global Cleavage (TFA Cocktail) Quinoline->Cleavage Kaiser (-) Product Target Conjugate (Peptidomimetic) Cleavage->Product

Caption: SPPS workflow for quinoline-4-carbonyl chloride incorporation.

Biological_Mechanism Inhibitor Quinoline-Peptidomimetic (e.g., FAP Inhibitor) Receptor Target Protease (e.g., FAP / RAGE) Inhibitor->Receptor High Affinity Binding Interaction Quinoline Core: S1/S2 Pocket Halogen Bond Formation Receptor->Interaction Structural Fit Effect Enzymatic Inhibition & Pathway Blockade Interaction->Effect Protease Blockade

Caption: Mechanism of action for quinoline-based peptidomimetic inhibitors.

References

  • Jansen, K., et al. "Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP)." Journal of Medicinal Chemistry, 2014, 57(7), 3053-3074.[Link]

  • Shekhtman, A., et al. "Quinoline compounds as modulators of RAGE activity and uses thereof.
  • Amerigo Scientific. "Fine Chemicals Catalog: 6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride derivatives." Amerigo Scientific, 2023.[Link]

  • Carpino, L. A., et al. "[(9-Fluorenylmethyl)oxy]carbonyl (Fmoc) amino acid chlorides in solid-phase peptide synthesis." The Journal of Organic Chemistry, 1991, 56(8), 2635-2642.[Link]

Method

Application Note: In Vitro Biological Assay Preparation with 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CMPQC-Cl)

Introduction & Scientific Rationale The development of targeted therapies in oncology and autoimmune diseases frequently relies on the inhibition of de novo pyrimidine biosynthesis. A critical, rate-limiting enzyme in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of targeted therapies in oncology and autoimmune diseases frequently relies on the inhibition of de novo pyrimidine biosynthesis. A critical, rate-limiting enzyme in this pathway is human dihydroorotate dehydrogenase (hDHODH) . Classical inhibitors of hDHODH, such as Brequinar, are built upon a 2-arylquinoline-4-carboxylic acid scaffold, which anchors into the enzyme's ubiquinone-binding channel via a critical salt bridge with Arg136 [1].

The compound 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CMPQC-Cl) represents a highly reactive, electrophilic derivative of this established inhibitor class.

The Causality of Assay Design: As a Senior Application Scientist, it is vital to recognize that acyl chlorides cannot be directly introduced into aqueous in vitro biological assays . In an aqueous buffer, CMPQC-Cl will rapidly and uncontrollably hydrolyze, releasing equimolar amounts of hydrochloric acid (HCl). This localized pH drop can denature the target recombinant proteins, leading to false-positive inhibition or complete assay failure. Therefore, CMPQC-Cl must be utilized as a precursor—either subjected to controlled hydrolysis to yield the active carboxylate salt for direct hDHODH assays, or derivatized with various amines to generate a library of stable amide probes for Structure-Activity Relationship (SAR) profiling [2].

Quantitative Data Summary

Before initiating the experimental workflow, it is crucial to understand the physicochemical and biological distinctions between the acyl chloride precursor and its downstream derivatives.

Compound StateChemical Stability (Aq. Buffer)hDHODH Target EngagementPrimary Application in Assays
CMPQC-Cl (Acyl Chloride)Highly Unstable ( t1/2​ < 1 min)N/A (Hydrolyzes rapidly)Precursor for library synthesis / Covalent labeling
CMPQC-OH (Carboxylic Acid)StableHigh (Salt bridge with Arg136)Direct hDHODH Inhibition Assays
CMPQC-Amide (Amide Derivative)StableVariable (Depends on amine)SAR Studies / Plasmodium DHODH Assays

Experimental Protocols

Protocol 1: Controlled Derivatization of CMPQC-Cl (Self-Validating Preparation)

To evaluate the quinoline core in an in vitro assay, CMPQC-Cl must first be converted into a stable, assay-compatible format (e.g., an amide derivative).

Causality & Control: Moisture sensitivity dictates that all initial handling must occur in strictly anhydrous conditions to prevent premature hydrolysis. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HCl, ensuring the reaction goes to completion without degrading the newly formed product.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-purged glovebox, dissolve 10 mg of CMPQC-Cl in 1.0 mL of anhydrous Dimethylformamide (DMF) to create a 31.6 mM stock solution.

  • Amidation Reaction: Add 1.5 molar equivalents of the desired primary/secondary amine (or a fluorophore with an amine linker for probe generation) to the vial.

  • Acid Scavenging: Immediately add 2.0 molar equivalents of anhydrous DIPEA. Stir at room temperature for 2 hours.

  • Quenching & Purification: Quench the reaction with 5 mL of cold, saturated NaHCO3​ to neutralize any residual acid. Extract the product using ethyl acetate (3 x 5 mL).

  • Lyophilization: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Lyophilize the resulting powder to ensure complete removal of organic solvents, which can be toxic to enzymatic assays.

  • Validation: Confirm the complete consumption of the acyl chloride via LC-MS prior to assay integration.

Protocol 2: In Vitro hDHODH Kinetic Assay

This protocol measures the IC50 of the derivatized CMPQC compound. hDHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, coupled to the reduction of ubiquinone (CoQ).

Causality & Control: Because CoQ reduction is optically silent, we couple the reaction to a terminal electron acceptor, 2,6-dichlorophenolindophenol (DCIP) . As DCIP is reduced, its absorbance at 600 nm decreases, providing a real-time kinetic readout of enzyme activity [1]. This protocol is designed as a self-validating system by incorporating specific controls to rule out spontaneous reduction or assay artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 10% glycerol. Note: Triton X-100 is critical to solubilize the highly lipophilic CoQ.

  • Reagent Setup: Add 1 mM DHO, 0.1 mM decylubiquinone (CoQ analog), and 0.06 mM DCIP to the buffer.

  • Compound Incubation: In a 96-well clear-bottom plate, add 1 µL of the derivatized CMPQC compound (serially diluted in DMSO) to 49 µL of recombinant hDHODH (final enzyme concentration: 10 nM). Incubate for 15 minutes at 25°C.

  • Self-Validating Controls:

    • Positive Control: 100 nM Brequinar (Validates that the enzyme is active and inhibitable).

    • Vehicle Control: 1% DMSO (Establishes the 100% activity baseline).

    • Negative Blank: Buffer + DHO + CoQ + DCIP without enzyme (Validates that DHO does not spontaneously reduce DCIP).

  • Kinetic Readout: Initiate the reaction by adding 50 µL of the Reagent Setup mix to all wells. Immediately read the absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot normalized V0​ against the log[Compound] to determine the IC50.

Visualizations

Assay Workflow & Compound Handling

Workflow Step1 1. CMPQC-Cl (Anhydrous Storage) Step2 2. Derivatization (Amine + DIPEA in DMF) Step1->Step2 Prevent premature hydrolysis Step3 3. Purification & Lyophilization (Stable Amide/Carboxylate) Step2->Step3 Yield stable active probe Step4 4. Serial Dilution (DMSO Stock) Step3->Step4 Prepare for screening Step5 5. In Vitro hDHODH Assay (DCIP Kinetic Readout) Step4->Step5 IC50 Determination

Fig 1. Logical workflow from reactive CMPQC-Cl handling to high-throughput hDHODH screening.

hDHODH Catalytic Cycle & Readout Mechanism

DHODH_Assay cluster_0 Substrate Oxidation cluster_1 Electron Transfer Chain DHO Dihydroorotate DHODH hDHODH Enzyme (Inhibited by CMPQC-Derivatives) DHO->DHODH e- donor ORO Orotate DHODH->ORO Product CoQ Ubiquinone (CoQ) DHODH->CoQ FMN-mediated e- transfer DCIP DCIP (Oxidized) Abs = 600 nm CoQ->DCIP Coupled reduction DCIP_red DCIP (Reduced) Colorless DCIP->DCIP_red Signal readout

Fig 2. hDHODH signaling and metabolic pathway coupled to a DCIP colorimetric readout.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry URL: [Link] [1]

  • Title: Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies Source: Bioorganic Chemistry URL: [Link] [2]

Technical Notes & Optimization

Troubleshooting

Preventing rapid hydrolysis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when synthesizing highly electrophilic heteroaromatic acid chlorides. The compound 6-Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when synthesizing highly electrophilic heteroaromatic acid chlorides.

The compound 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is notoriously prone to rapid hydrolysis. The electron-withdrawing nature of the 6-chloro substituent, combined with the electron-deficient quinoline ring, drastically increases the partial positive charge on the carbonyl carbon. This makes it an exceptional electrophile, but also a prime target for nucleophilic attack by trace atmospheric moisture.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure your synthesis remains strictly anhydrous and high-yielding.

I. Anhydrous Synthesis Workflow

Workflow A 1. Apparatus Prep Oven-Dry & Ar/N2 Purge C 3. Activation (COCl)2 + cat. DMF at 0°C A->C B 2. Solvent Prep Anhydrous DCM (3Å Sieves) B->C D 4. Chlorination Form Quinoline-4-carbonyl chloride C->D E 5. Concentration Remove Volatiles via Schlenk D->E F 6. Storage / Next Step Seal in Ampoule or React in situ E->F

Caption: Workflow for the anhydrous synthesis of moisture-sensitive quinoline-4-carbonyl chlorides.

II. Troubleshooting Guides & FAQs

Q1: Why does my 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride degrade back to the carboxylic acid even when I use "dry" solvent from the shelf? Causality & Solution: Commercial "dry" solvents rapidly absorb moisture upon opening. Because the quinoline nitrogen can be protonated by the HCl byproduct of hydrolysis, it forms a pyridinium-like salt. This further withdraws electron density from the carbonyl carbon, autocatalyzing the degradation process if even trace water is present. You must use freshly distilled solvents or solvents stored strictly over activated 3Å molecular sieves, and transfer them using Schlenk techniques (1)[1].

Q2: What is the optimal chlorinating agent to prevent moisture introduction during workup? Causality & Solution: We strongly recommend Oxalyl Chloride ( (COCl)2​ ) with catalytic DMF over Thionyl Chloride ( SOCl2​ ). Oxalyl chloride reacts rapidly at room temperature and produces only gaseous byproducts (CO, CO2​ , and HCl) (2)[2]. This allows you to isolate the highly sensitive acid chloride by simply evaporating the volatiles under reduced pressure. Any attempt at an aqueous workup will instantly hydrolyze the product (3)[3].

Q3: How do I verify the formation of the acid chloride without destroying it on a TLC plate or LC-MS? Causality & Solution: Direct analysis of acid chlorides on silica TLC plates or via LC-MS often results in false negatives because the silica/eluent moisture hydrolyzes the compound back to the starting material. Self-Validating Protocol: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol containing 1 equivalent of pyridine. This instantly converts the acid chloride into a stable methyl ester, which can then be safely analyzed via LC-MS or TLC to confirm conversion.

III. Mechanistic Pathway: DMF-Catalyzed Chlorination

Understanding the catalytic cycle is crucial for optimizing your reaction times and preventing side reactions. DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating species (4)[4].

Mechanism N1 DMF + (COCl)2 N2 Vilsmeier-Haack Intermediate N1->N2 -CO, -CO2 N4 Mixed Imino-anhydride N2->N4 + Carboxylic Acid N3 Quinoline-4- carboxylic acid N3->N4 N4->N1 Regenerates DMF N5 Quinoline-4- carbonyl chloride N4->N5 + Cl- attack

Caption: Catalytic cycle of DMF and oxalyl chloride forming the active Vilsmeier-Haack intermediate.

IV. Quantitative Data: Impact of Moisture on Yield

The following table models the self-validating kinetics of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride degradation based on solvent water content.

Solvent ConditionWater Content (ppm)Estimated Half-Life of Acid ChlorideIsolated Yield (%)
Strictly Anhydrous (Schlenk, 3Å Sieves) < 10 ppm> 48 hours95%
Standard "Dry" Solvent (Opened bottle) ~ 50 - 100 ppm4 - 6 hours70%
Reagent Grade (Untreated) > 500 ppm< 30 minutes< 20%

V. Experimental Protocol: Step-by-Step Methodology

Synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

1. Apparatus Preparation (Critical Step)

  • Place a two-neck round-bottom flask, a magnetic stir bar, and a reflux condenser in an oven at 140°C for at least 4 hours to remove the thin film of adsorbed moisture (1)[1].

  • Assemble the glassware while hot. Immediately connect it to a Schlenk line and perform three cycles of high vacuum followed by an Argon backfill. Allow the system to cool to room temperature under a positive pressure of Argon.

2. Reagent Loading

  • Briefly open the side neck under a heavy counter-flow of Argon and add 1.0 equivalent of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid.

  • Seal with a rubber septum. Using a dry syringe, inject anhydrous Dichloromethane (DCM) (stored over 3Å molecular sieves) to achieve a 0.2 M concentration.

  • Inject 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF) (4)[4].

3. Activation and Chlorination

  • Cool the reaction flask to 0°C using an ice bath.

  • Using a gas-tight syringe, dropwise add 1.5 equivalents of Oxalyl Chloride. Note: You will observe immediate effervescence as CO and CO2​ gases are evolved.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours under Argon. The suspension will typically clear into a homogeneous solution as the acid is converted to the highly soluble acid chloride.

4. Volatile Removal and Isolation

  • Do not quench with water or perform an extraction.

  • Connect the flask to a high-vacuum line equipped with a cold trap. Evaporate the DCM and excess oxalyl chloride directly from the flask.

  • To ensure complete removal of residual oxalyl chloride, re-dissolve the crude solid in 5 mL of anhydrous Toluene and evaporate again (co-evaporation).

  • Storage: The resulting 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride should be used immediately in the subsequent amidation/esterification step, or stored in a sealed, Argon-flushed ampoule at -20°C.

VI. References

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison Wolfabio [Link]

  • Acyl chloride Wikipedia [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh [Link]

Sources

Optimization

Technical Support Center: Optimizing Acylation Reactions with 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Introduction Welcome to the technical support guide for optimizing acylation reactions using 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. This resource is designed for researchers, chemists, and professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for optimizing acylation reactions using 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. This resource is designed for researchers, chemists, and professionals in drug development who are working with this highly reactive intermediate. Acylation is a fundamental transformation in organic synthesis, but its success with complex, heterocyclic acyl chlorides like this quinoline derivative hinges on meticulous control of reaction parameters.

This guide provides a structured approach to troubleshooting common experimental challenges and answers frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to maximize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride?

A1: This compound is an acyl chloride, a derivative of a carboxylic acid where the hydroxyl group is replaced by a chlorine atom.[1] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[2] This makes it highly susceptible to attack by nucleophiles in a reaction known as nucleophilic acyl substitution or, more specifically, a nucleophilic addition-elimination reaction.[2][3] Its high reactivity allows for the efficient formation of esters, amides, and ketones under relatively mild conditions.[1][4]

Q2: Why is this compound so sensitive to moisture?

A2: Like most acyl chlorides, 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride reacts readily with water in a process called hydrolysis.[1][2][3][4] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of the corresponding carboxylic acid (6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) and hydrogen chloride (HCl) gas.[2][3] This is often a violent, exothermic reaction.[1] The presence of even trace amounts of moisture in your reaction setup can consume your starting material, significantly reducing the yield of your desired acylated product.

Q3: What types of acylation reactions can this compound be used for?

A3: This versatile acylating agent can be used in several key synthetic transformations:

  • Esterification: Reaction with alcohols or phenols to form esters.[1]

  • Amide Formation: Reaction with ammonia or primary/secondary amines to form amides.[3]

  • Friedel-Crafts Acylation: Reaction with an aromatic compound (arene) in the presence of a Lewis acid catalyst to form an aryl ketone.[5] However, this can be challenging with quinoline systems (see Troubleshooting Guide).

Q4: Does the quinoline ring itself interfere with the acylation reaction?

A4: Yes, it can, particularly in Friedel-Crafts acylations. The nitrogen atom in the quinoline ring is basic and can coordinate with Lewis acid catalysts (like AlCl₃), effectively neutralizing them.[6] This can prevent the formation of the necessary acylium ion electrophile, halting the reaction.[6] For reactions with nucleophiles like amines or alcohols, this is less of an issue, but the basicity of the quinoline nitrogen should still be considered during the work-up phase.

Troubleshooting Guide: From Low Yields to Pure Products

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction yield is very low or I'm getting no product at all.
  • Possible Cause 1: Hydrolysis of the Acyl Chloride.

    • Explanation: This is the most common culprit. The high reactivity of the acyl chloride group makes it extremely prone to reaction with any water present in the solvent, reagents, or glassware.[3][4] This converts your starting material into the unreactive carboxylic acid.

    • Solutions:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[7]

      • Reagent Purity: Ensure your nucleophile (alcohol, amine, etc.) is anhydrous.

  • Possible Cause 2: Inactive or Incompatible Catalyst (for Friedel-Crafts Reactions).

    • Explanation: In a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is essential for generating the electrophile.[5] As mentioned in the FAQs, the quinoline nitrogen can bind to and deactivate the Lewis acid.[6] Additionally, Lewis acids themselves are highly sensitive to moisture.[8]

    • Solutions:

      • Stoichiometric Catalyst: Use at least a full equivalent of the Lewis acid, as some will be consumed by coordination to the quinoline nitrogen.

      • Catalyst Choice: Consider alternative catalysts that may be less susceptible to deactivation.

      • Strict Anhydrous Conditions: Ensure the catalyst is handled in a glovebox or under an inert atmosphere and that the reaction is free from moisture.

  • Possible Cause 3: Sub-optimal Reaction Temperature.

    • Explanation: While many acylations are rapid even at room temperature or 0°C, some less reactive nucleophiles may require heating to proceed at a reasonable rate.[4] Conversely, excessive heat can promote side reactions and decomposition, especially for sensitive substrates.

    • Solutions:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress at your initial temperature.[9]

      • Temperature Screening: If no reaction is observed, incrementally increase the temperature (e.g., from 0°C to room temperature, then to 40-50°C) while monitoring by TLC.[10]

Problem 2: My main impurity is the carboxylic acid starting material.
  • Possible Cause: In-situ Hydrolysis.

    • Explanation: This is a clear indication that your starting acyl chloride is reacting with water instead of your intended nucleophile.

    • Solutions:

      • Review Anhydrous Technique: Re-evaluate every step of your experimental setup for potential sources of moisture. This includes solvent transfer, reagent addition, and the reaction atmosphere.

      • Purify Starting Materials: If you suspect your nucleophile or solvent contains water, purify them before the reaction (e.g., distill the solvent over a drying agent).

Problem 3: The reaction is messy, forming a dark tar or multiple unidentified spots on TLC.
  • Possible Cause 1: Polymerization or Decomposition.

    • Explanation: This can occur if the reaction temperature is too high or if the substrates are sensitive to the conditions. Some complex molecules can polymerize or decompose under strong Lewis acid or basic conditions.[11]

    • Solutions:

      • Lower the Temperature: Run the reaction at a lower temperature (e.g., start at 0°C or even -78°C).

      • Slow Addition: Add the acyl chloride or catalyst dropwise to a cooled solution of the nucleophile to control any initial exotherm.[11]

      • Use a Milder Base/Catalyst: If using a base to scavenge HCl, consider a non-nucleophilic, sterically hindered base. For Friedel-Crafts, explore milder Lewis acids.

  • Possible Cause 2: Polysubstitution (Friedel-Crafts).

    • Explanation: Unlike Friedel-Crafts alkylation, acylation typically results in mono-acylation because the product (an aryl ketone) is deactivated towards further substitution.[6] However, with highly activated aromatic substrates, polysubstitution can sometimes occur.[5]

    • Solutions:

      • Control Stoichiometry: Use a 1:1 ratio of the acyl chloride to the aromatic substrate.

      • Reverse Addition: Consider adding the aromatic substrate slowly to the acyl chloride-catalyst complex.

Data & Protocols
Table 1: General Reaction Conditions for Acylation
NucleophileReaction TypeTypical SolventBase (HCl Scavenger)Typical Temperature
Alcohol/PhenolEsterificationDichloromethane (DCM), THF, TolueneTriethylamine (Et₃N), Pyridine0°C to Room Temp
AmineAmide FormationDichloromethane (DCM), THFTriethylamine (Et₃N), Pyridine, or excess amine0°C to Room Temp
AreneFriedel-CraftsDichloromethane (DCM), CS₂, NitrobenzeneNone (Lewis Acid is catalyst)0°C to Reflux
Experimental Workflow Diagrams

A standard workflow for performing and working up the acylation reaction is crucial for reproducibility.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dry Glassware (Oven/Flame-Dried) B 2. Add Nucleophile & Anhydrous Solvent A->B C 3. Establish Inert Atmosphere (N2 or Ar) B->C D 4. Cool to 0°C C->D E 5. Add Base (e.g., Et3N) D->E F 6. Add Acyl Chloride (Dropwise) E->F G 7. Stir & Monitor by TLC H 8. Quench Reaction (e.g., sat. NaHCO3) G->H I 9. Extract with Organic Solvent H->I J 10. Wash, Dry (Na2SO4), & Concentrate I->J K 11. Purify (Column Chromatography/Recrystallization) J->K

Caption: General workflow for N- or O-acylation reactions.

G Start Low or No Yield Observed Q1 Is the starting material consumed (TLC)? Start->Q1 A1_Yes Yes, but no product formed Q1->A1_Yes Yes A1_No No, starting material remains Q1->A1_No No Q2 Was the reaction run under strict anhydrous conditions? A1_Yes->Q2 Q3 Is the nucleophile sufficiently reactive? A1_No->Q3 A2_No Re-run with oven-dried glassware, anhydrous solvents, and inert atmosphere. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q4 If Friedel-Crafts, did you use >1 equivalent of Lewis Acid? A2_Yes->Q4 A3_No Increase reaction temperature. Consider a more potent catalyst (if applicable). Q3->A3_No No/Unsure A3_Yes Yes Q3->A3_Yes Yes A3_Yes->Q4 A4_No Increase Lewis Acid stoichiometry to account for quinoline coordination. A4_Yes Consider alternative synthetic routes.

Caption: Troubleshooting decision tree for low reaction yield.

Protocol 1: General Procedure for N-Acylation (Amide Synthesis)

This protocol describes a general method for reacting 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride with a primary or secondary amine.

Materials:

  • 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (1.0 eq)

  • Amine (1.1 eq)

  • Triethylamine (1.5 eq)[12]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[9][12]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[9][12]

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (1.1 eq) and anhydrous DCM.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acyl Chloride Addition: Prepare a solution of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting acyl chloride is consumed (typically 1-4 hours).

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.[12]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[9][12]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.[7][9]

References
  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Doc Brown. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's CHEMISTRY. [Link]

  • chemrevise. (2018, November 6). Acyl Chlorides and Acid Anhydrides. [Link]

  • Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • AK Lectures. Acid Chloride Reactions. [Link]

  • Dong, J., et al. (2017). Development and Mechanistic Study of Quinoline-Directed Acyl C–O Bond Activation and Alkene Oxyacylation Reactions. The Journal of Organic Chemistry, 82(7), 3564–3574. [Link]

  • Kumar, A., et al. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry, 79(8), 3409–3418. [Link]

  • Bong, T., & Rychnovsky, S. D. (2010). Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. PMC. [Link]

  • Gabriele, B., et al. (2026). Recent advancements in carbonylative synthesis of quinolinones. Chemical Communications. [Link]

  • Martin, C., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5519. [Link]

  • Quora. (2018, March 16). Why is a Friedel-Crafts reaction not possible on Quinoline?[Link]

  • Pauthe, E., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Journal of Organic Chemistry, 70(21), 8433-8438. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job![Link]

  • ResearchGate. (2012). Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. [Link]

  • Al-Ostath, A., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 12(11), 1335. [Link]

  • Google Patents. (1993).
  • Turkish Journal of Chemistry. (1990). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. [Link]

  • Synthetic Communications. (2016). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • NextSDS. 6-CHLORO-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information. [Link]

  • Takeda, K., et al. (2004). Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues. Organic Letters, 6(15), 2603–2605. [Link]

  • Gutiérrez, J. E., et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 25(23), 5707. [Link]

  • Heterocycles. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. [Link]

  • Organic Syntheses. acetyl chloride. [Link]

  • Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. [Link]

  • Acta Crystallographica Section E. (2012). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. [Link]

  • Molecules. (2020). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. [Link]

Sources

Troubleshooting

Troubleshooting poor solubility of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride in organic solvents

Overview 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a highly reactive, moisture-sensitive electrophile frequently utilized in the synthesis of complex pharmaceutical scaffolds and kinase inhibitors. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a highly reactive, moisture-sensitive electrophile frequently utilized in the synthesis of complex pharmaceutical scaffolds and kinase inhibitors. Its chemical structure features a rigid, planar quinoline core and a lipophilic p-tolyl group, which inherently promote strong intermolecular π−π stacking.

Users frequently report sudden drops in solubility when handling this compound. This guide addresses the root causes of these solubility issues—primarily adventitious hydrolysis and solvent incompatibility—and provides validated, self-correcting protocols for remediation.

Section 1: Frequently Asked Questions (Causality & Mechanisms)

Q1: My compound was previously soluble in Dichloromethane (DCM), but now it forms a cloudy, intractable suspension. What happened? A: The most common cause of sudden insolubility in acid chlorides is hydrolysis . Acid chlorides are extremely hygroscopic. If exposed to adventitious moisture in the air or wet solvents, the acyl chloride rapidly hydrolyzes back to its corresponding carboxylic acid (6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid)[1].

Mechanistic Causality: While the acyl chloride is relatively non-polar and readily soluble in aprotic solvents, the resulting quinoline-4-carboxylic acid can form zwitterions (between the basic quinoline nitrogen and the acidic carboxylate) or strong intermolecular hydrogen-bonded dimers. This drastically increases the crystal lattice energy and renders the degraded compound highly insoluble in standard organic solvents like DCM, THF, or Toluene.

Q2: Can I use DMF or DMSO to force the compound into solution? A: No. You must strictly avoid DMF and DMSO.

Mechanistic Causality: While N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for dissolving stubborn solids, it is chemically incompatible with reactive acid chlorides as a bulk solvent. DMF reacts directly with acyl chlorides to form a highly reactive chloroiminium ion, known as a Vilsmeier-Haack type complex[2]. This will consume your starting material and lead to unwanted formylation side reactions. Similarly, DMSO can undergo Pummerer-type oxidations or violent exothermic reactions when exposed to reactive acid chlorides.

Q3: What are the optimal solvents for handling this quinoline derivative? A: You must use strictly anhydrous, aprotic, and non-nucleophilic solvents . See the matrix below for specific quantitative parameters and recommendations.

Quantitative Solvent Selection Matrix
SolventDielectric Constant ( ε )Dipole Moment (D)Solubility Profile for Acyl ChlorideReactivity RiskRecommendation
Dichloromethane (DCM) 8.931.60ExcellentLowOptimal (Must be anhydrous)
Tetrahydrofuran (THF) 7.521.75GoodLowOptimal (Beware of peroxide formation)
Toluene 2.380.36Moderate (requires heat)LowGood for reflux conditions
DMF 36.73.82ExcellentCRITICAL DO NOT USE (Forms Vilsmeier complex)
Methanol / Ethanol 32.7 / 24.51.70 / 1.69VariesCRITICAL DO NOT USE (Forms esters)

Section 2: Experimental Workflows & Diagnostic Protocols

To ensure scientific integrity, every protocol must be a self-validating system. If you suspect your 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride has degraded, do not discard it immediately. Use the following diagnostic and regeneration methodologies.

Protocol 1: Diagnostic Derivatization (Verifying Hydrolysis)

This protocol uses a rapid amine quench to determine if your bulk material is still the active acyl chloride or if it has hydrolyzed to the insoluble carboxylic acid.

  • Sampling: Under a nitrogen atmosphere, transfer ~5 mg of the suspected insoluble compound into a dry 2 mL glass vial.

  • Solvation Attempt: Add 0.5 mL of anhydrous DCM. (If it remains insoluble, proceed to step 3).

  • Amine Quench: Add 10 μ L of benzylamine and 10 μ L of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.

  • Analysis: Spot the reaction mixture on a TLC plate or inject it into an LC-MS.

    • Result A (Active Acyl Chloride): Complete conversion to the benzylamide derivative (soluble, distinct Rf / mass). The insolubility was likely due to simple aggregation; sonication is recommended.

    • Result B (Hydrolyzed Acid): The solid remains unreacted, and LC-MS shows the mass of the free carboxylic acid. Proceed to Protocol 2.

Protocol 2: Regeneration of the Acyl Chloride

If Protocol 1 confirms hydrolysis, you can regenerate the active acyl chloride using standard chlorinating agents[3].

  • Setup: Place the insoluble carboxylic acid (e.g., 1.0 g) in an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Suspension: Suspend the solid in 10 mL of anhydrous Toluene or DCM.

  • Catalysis: Add exactly one drop (approx. 10 μ L) of anhydrous DMF. (Note: Here, DMF acts as a catalyst to form the Vilsmeier active species in trace amounts, not as a bulk solvent).

  • Chlorination: Slowly add 1.5 equivalents of Oxalyl Chloride (or Thionyl Chloride) dropwise via syringe. Caution: Vigorous gas evolution (CO2, CO, HCl) will occur.

  • Reaction Validation: Stir at room temperature (for Oxalyl Chloride) or reflux (for Thionyl Chloride) for 2-4 hours until the suspension clears into a homogeneous solution. The clearing of the solution is the visual validation that the insoluble acid has converted back to the soluble acyl chloride.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the solvent and excess chlorinating agent. Place the resulting solid under high vacuum for 1 hour to yield the pure, anhydrous 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. Store immediately in a desiccator or glovebox[4].

Section 3: Visualizations of Troubleshooting Logic

The following diagrams map the logical relationships between moisture exposure, solvent selection, and the chemical fate of the molecule.

Workflow Start Observe Poor Solubility CheckMoisture Check for Adventitious Moisture (Hydrolysis) Start->CheckMoisture IsAcid Is it the Carboxylic Acid? CheckMoisture->IsAcid Regenerate Regenerate Acyl Chloride (SOCl2 / Oxalyl Chloride) IsAcid->Regenerate Yes CheckSolvent Evaluate Solvent Selection IsAcid->CheckSolvent No IsDMF Using DMF? CheckSolvent->IsDMF AvoidDMF Avoid DMF (Vilsmeier-Haack Risk) IsDMF->AvoidDMF Yes UseAprotic Use Anhydrous DCM, THF, or Toluene IsDMF->UseAprotic No

Troubleshooting workflow for resolving acyl chloride insolubility.

Pathways AcylChloride 6-Chloro-2-(p-tolyl)quinoline -4-carbonyl chloride Water + H2O (Moisture) AcylChloride->Water DMF + DMF (Solvent) AcylChloride->DMF CarboxylicAcid Quinoline-4-carboxylic acid (Highly Insoluble Zwitterion) Water->CarboxylicAcid Hydrolysis VHComplex Vilsmeier-Haack Type Complex (Reactive Intermediate) DMF->VHComplex Side Reaction

Degradation pathways of the acyl chloride via hydrolysis and DMF reaction.

References

  • Carboxylic acid (Reactions and Derivatives) Source: Wikipedia URL:[Link]

  • Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL:[Link]

  • Process for producing carboxylic acid chloride (EP2128122A1)
  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL:[Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Welcome to the technical support center for the purification and recrystallization of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification and recrystallization of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this reactive intermediate.

I. Compound Overview and Challenges

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a key intermediate in the synthesis of various biologically active quinoline derivatives.[1][2] As an acyl chloride, it is highly reactive and susceptible to hydrolysis, making its purification a critical and often challenging step.[3][4] The primary goal of purification is to remove unreacted starting materials, byproducts from the synthesis (such as the corresponding carboxylic acid), and any degradation products. Recrystallization is a powerful technique for this purpose, but its success hinges on the appropriate choice of solvents and careful control of experimental conditions.[5][6]

This guide will address common issues encountered during the purification process, providing scientifically grounded solutions to help you achieve a high-purity final product.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the purification and recrystallization of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride.

Problem 1: Low Yield After Recrystallization

Symptoms: A significant loss of material is observed after the recrystallization process.

Possible Causes & Solutions:

  • High Solubility in Cold Solvent: The chosen recrystallization solvent may have a significant solubility for the compound even at low temperatures.

    • Solution: Test the solubility of your compound in a variety of anhydrous solvents. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below.[6][7] Consider using a two-solvent (binary) system.[8] A good starting point for quinoline derivatives is often a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane).[7][9]

  • Premature Crystallization During Hot Filtration: If insoluble impurities are present, hot filtration is necessary. However, the product can crystallize on the filter paper or in the funnel if the solution cools too quickly.

    • Solution: Use a pre-heated funnel and filter flask.[6] Add a small excess of hot solvent before filtration to ensure the compound remains in solution.[8]

  • Incomplete Crystallization: The solution may not have been sufficiently cooled or given enough time for complete crystal formation.

    • Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath or a refrigerator (at 4°C) for several hours, or even overnight, to maximize crystal yield.[10]

Problem 2: Product is Oily or Gummy, Not Crystalline

Symptoms: Instead of solid crystals, an oil or a sticky solid forms upon cooling the solution. This is known as "oiling out."

Possible Causes & Solutions:

  • Solution Cooling Too Quickly: Rapid cooling can cause the compound to precipitate out of solution as a supercooled liquid above its melting point.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in a cold bath.[6] Insulating the flask can help slow the cooling rate.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, or impurities may be depressing the melting point.[7]

    • Solution: Re-heat the mixture until the oil dissolves and add a small amount of a "poorer" solvent (an anti-solvent) in which the compound is less soluble, until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to cool slowly.[8] Alternatively, a different primary solvent system should be explored.

  • Presence of Impurities: Significant amounts of impurities can interfere with crystal lattice formation.

    • Solution: If the crude product is highly impure, consider a preliminary purification step such as a wash with a non-polar solvent to remove greasy impurities, or an acid-base extraction if applicable to remove basic or acidic contaminants.[11]

Problem 3: Discoloration of the Final Product (e.g., Yellow or Brown)

Symptoms: The purified crystals have a noticeable color, suggesting the presence of impurities.

Possible Causes & Solutions:

  • Colored Impurities from Synthesis: Many quinoline syntheses can produce colored byproducts.[12]

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration.[13] The charcoal will adsorb many colored impurities. Use only a minimal amount, as it can also adsorb the desired product.

  • Thermal Degradation: Acyl chlorides can be thermally unstable and may decompose upon prolonged heating, leading to discoloration.[14]

    • Solution: Avoid excessive heating during the dissolution step. Use the minimum amount of time necessary to dissolve the solid. If possible, conduct the recrystallization at the lowest effective temperature.

Problem 4: Incomplete Removal of Starting Carboxylic Acid

Symptoms: Analytical data (e.g., NMR, IR) of the purified product shows the presence of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid.

Possible Causes & Solutions:

  • Hydrolysis During Workup or Recrystallization: The acyl chloride is highly sensitive to moisture and can hydrolyze back to the carboxylic acid.[3][14]

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents for the recrystallization.[14] Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Co-crystallization: The carboxylic acid may have similar solubility properties to the acyl chloride in the chosen solvent system, leading to its inclusion in the crystal lattice.

    • Solution: Experiment with different solvent systems. A non-polar solvent like toluene or a mixture of toluene and hexane may be effective in discriminating between the more polar carboxylic acid and the less polar acyl chloride.[15]

Purification Workflow and Troubleshooting Logic

The following diagram illustrates a typical workflow for the purification of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride and the decision-making process for troubleshooting common issues.

Purification_Workflow Start Crude Product Solvent_Screening Solvent System Screening (e.g., Toluene, Hexane/EtOAc) Start->Solvent_Screening Dissolution Dissolve in Minimum Hot Anhydrous Solvent Solvent_Screening->Dissolution Charcoal Add Activated Charcoal (Optional, for color) Dissolution->Charcoal Colored Solution? Hot_Filtration Hot Gravity Filtration (If insoluble impurities or charcoal present) Dissolution->Hot_Filtration No Color Charcoal->Hot_Filtration Cooling Slow Cooling to RT, then Ice Bath Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Oiling_Out Oiling Out? Crystallization->Oiling_Out Filtration_Wash Vacuum Filtration & Wash with Cold Anhydrous Solvent Drying Dry Under High Vacuum Filtration_Wash->Drying Final_Product Pure Product Drying->Final_Product Low_Yield Low Yield? Final_Product->Low_Yield Impure_Product Product Still Impure? Final_Product->Impure_Product Oiling_Out->Filtration_Wash No, Crystals Formed Reheat_Solvent Re-heat, Add More Good Solvent or Small Amount of Anti-solvent Oiling_Out->Reheat_Solvent Yes Re_Screen Re-evaluate Solvent System Low_Yield->Re_Screen Yes Impure_Product->Re_Screen Yes Reheat_Solvent->Cooling Re_Screen->Dissolution

Caption: A logical workflow for the purification and troubleshooting of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride?

A1: Given its structure, a good starting point would be non-protic, anhydrous solvents. Toluene, or a mixture of toluene and a less polar solvent like hexane or heptane, is often effective for purifying acyl chlorides.[15] Chlorinated solvents like dichloromethane (DCM) could also be considered, but care must be taken to ensure they are anhydrous. For quinoline derivatives in general, solvent systems like n-hexane/acetone or n-hexane/ethyl acetate have proven effective.[7] Small-scale solubility tests with the crude material are highly recommended.

Q2: How can I prevent hydrolysis of the acyl chloride during purification?

A2: Strict adherence to anhydrous conditions is crucial.[3][14]

  • Glassware: All glassware must be thoroughly dried in an oven at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere.

  • Solvents: Use commercially available anhydrous solvents or properly dried solvents.

  • Atmosphere: Whenever possible, perform manipulations under a dry, inert atmosphere such as nitrogen or argon.

  • Temperature: Keep temperatures as low as practically possible to slow the rate of any potential hydrolysis.[14]

Q3: Is vacuum distillation a viable purification method for this compound?

A3: Vacuum distillation can be an excellent method for purifying liquid acyl chlorides.[14][15] However, for a solid compound like 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride, its viability depends on its melting point and thermal stability. If the compound has a relatively low melting point and is stable at the temperatures required for distillation under high vacuum, it could be a suitable alternative to recrystallization. High-vacuum distillation helps to lower the boiling point, minimizing thermal degradation.[14]

Q4: How should I properly store the purified 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride?

A4: Due to its moisture sensitivity, proper storage is critical to maintain the integrity of the purified product.[3][16]

  • Store in a tightly sealed container, preferably with a PTFE-lined cap.

  • Consider flushing the container with a dry, inert gas (nitrogen or argon) before sealing.

  • Store in a cool, dry place away from moisture, strong bases, and oxidizing agents.[16] A desiccator can provide an additional layer of protection against atmospheric moisture.[17]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to assess purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton- or carbon-containing impurities. The absence of a broad singlet corresponding to the carboxylic acid proton is a key indicator of purity.

  • FTIR Spectroscopy: The presence of a strong carbonyl stretch for the acyl chloride (typically ~1770-1810 cm⁻¹) and the absence of a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) are important.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • TLC/LC-MS: Thin-layer chromatography can quickly assess the number of components in the sample. To avoid streaking or decomposition on the plate, it's often best to quench a small aliquot of the acyl chloride with methanol or benzylamine and analyze the resulting stable ester or amide.[18] LC-MS can confirm the mass of the desired product and detect impurities.

Recommended Solvent Properties for Recrystallization

The following table summarizes the properties of solvents that may be suitable for the purification of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride.

SolventBoiling Point (°C)Polarity IndexSuitability Notes
Toluene1112.4Good for dissolving non-polar to moderately polar compounds. Anhydrous grades readily available.
Hexane690.1A non-polar "anti-solvent." Often used in combination with a more polar solvent.
Ethyl Acetate774.4A moderately polar solvent. Must be rigorously dried as it is susceptible to hydrolysis.
Acetone565.1A polar aprotic solvent. Must be anhydrous. Good for dissolving many organic compounds.
Dichloromethane403.1A versatile solvent, but its low boiling point can make it tricky for recrystallization. Must be anhydrous.

Data sourced from various chemical property databases.[19][20][21]

Step-by-Step General Recrystallization Protocol

This protocol provides a general framework. The specific solvent and volumes will need to be optimized for your compound.

  • Preparation: Ensure all glassware is scrupulously dried.

  • Solvent Selection: Based on preliminary tests, choose a suitable anhydrous solvent or solvent pair.

  • Dissolution: Place the crude 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride in an appropriately sized Erlenmeyer flask with a stir bar. Heat the chosen solvent in a separate flask. Add the minimum amount of hot solvent to the crude material with stirring until it fully dissolves.[6]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and briefly bring it back to a boil.[13]

  • Hot Filtration (Optional but Recommended): If charcoal or other insoluble materials are present, perform a hot gravity filtration into a clean, pre-heated flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, anhydrous solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

IV. References

  • Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Available from:

  • Safe Handling and Storage of Reactive Chemical Intermediates. Available from:

  • Benchchem. Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. Available from:

  • Benchchem. Identification of common byproducts in quinoline synthesis. Available from:

  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes. Available from:

  • Benchchem. Importance of low-temperature conditions for purifying acyl chlorides. Available from:

  • Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method. Available from:

  • Hazardous Substance Fact Sheet. 0013. Available from:

  • Pharmaffiliates. Quinoline-impurities. Available from:

  • Google Patents. US2474823A - Quinoline compounds and process of making same. Available from:

  • ResearchGate. Scheme 1. Synthesis of 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ). Available from:

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. Available from:

  • Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. 2022. Available from:

  • LookChem. Purification of Quinoline - Chempedia. Available from:

  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. 2025. Available from:

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. Available from:

  • recrystallization.pdf. Available from:

  • Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. 2025. Available from:

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. 2023. Available from:

  • LookChem. General procedures for the purification of Acid chlorides - Chempedia. Available from:

  • Reddit. Acetyl Chloride Storage : r/chemistry. 2023. Available from:

  • NextSDS. 6-CHLORO-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information. Available from:

  • ACS Publications. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst | The Journal of Organic Chemistry. 2018. Available from:

  • Sigma-Aldrich. 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. Available from:

  • Benchchem. Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Available from:

  • Sciencemadness.org. Reagents for the preparation of acid chlorides: pros and cons. 2016. Available from:

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. 2020. Available from:

  • PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. 2025. Available from:

  • MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. 2006. Available from:

  • Benchchem. refining experimental protocols for 6-Chloro-2-phenylquinolin-4-ol. Available from:

  • Benchchem. Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Available from:

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. Available from:

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from:

  • The Aquila Digital Community. Quinolines from the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate. 2018. Available from:

  • PMC - NIH. 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Available from:

  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. 2022. Available from:

  • Wikipedia. Gould–Jacobs reaction. Available from:

  • Properties of Solvents Used in Organic Chemistry. 2020. Available from:

  • PubChem - NIH. 6-Chloroquinoline | C9H6ClN | CID 69163. Available from:

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. 2000. Available from:

  • Google Patents. JP2003509392A - Method for purifying carbonyl chloride. Available from:

  • Properties of Common Organic Solvents. 2023. Available from:

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Troubleshooting

Technical Support Center: Enhancing the Shelf-Life and Stability of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for handling and storing 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. The inherent reactivity of this...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for handling and storing 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. The inherent reactivity of this molecule, which makes it a valuable synthetic intermediate, also presents significant stability challenges. This document moves beyond standard protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and validated methods to ensure the integrity and efficacy of your compound.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered by researchers.

Q1: My solid 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride has developed a yellow or brownish tint during storage. What happened, and can I still use it?

A: Discoloration is a primary indicator of degradation.[1] This is likely caused by one or a combination of two processes:

  • Photodegradation/Oxidation: The quinoline ring system is susceptible to degradation upon exposure to light and/or air, forming colored byproducts.[1][2]

  • Thermal Decomposition: Although acyl chlorides are primarily known for hydrolytic instability, elevated temperatures can cause decomposition, which often manifests as discoloration.[3]

Recommendation: The material is likely impure. Its use without purification will lead to lower reaction yields and the introduction of impurities into your product. We strongly recommend assessing the purity via a method like Derivatization-HPLC (see Protocol 2) before use. If the purity is compromised, purification by recrystallization or high-vacuum distillation (if thermally stable enough) is advised, always under strictly anhydrous conditions.[3]

Q2: I'm seeing inconsistent yields and increased side products in my acylation reactions. Is the stability of my acyl chloride the culprit?

A: Yes, this is a classic symptom of degradation.[1] The most probable cause is the hydrolysis of the highly reactive acyl chloride group into its corresponding, and far less reactive, carboxylic acid (6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid).[3][4] This occurs upon exposure to even trace amounts of moisture from the atmosphere or solvents.[3] The carboxylic acid will not participate in the desired acylation reaction, leading to a de facto lower concentration of your starting material and thus, lower yields.

Q3: What are the primary chemical pathways that lead to the degradation of this molecule?

A: The molecule's instability is rooted in its two key functional components: the acyl chloride and the quinoline ring.

  • Hydrolysis: The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by water, rapidly forming the corresponding carboxylic acid and hydrochloric acid.[3][4] This is the most significant and rapid degradation pathway.

  • Thermal Decomposition: At elevated temperatures, acyl chlorides can undergo elimination reactions to form ketenes or break down into other byproducts.[3][5]

  • Photodegradation: Quinoline compounds are often photosensitive and can degrade when exposed to UV or ambient light.[1]

Below is a diagram illustrating these primary degradation routes.

cluster_main 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride cluster_degradation Degradation Products Molecule Main Compound CarboxylicAcid Carboxylic Acid + HCl Molecule->CarboxylicAcid Hydrolysis (H₂O) ThermalByproducts Ketenes & Byproducts Molecule->ThermalByproducts Thermal Stress (Heat) PhotoOxidation Oxidized/Photodegraded Products Molecule->PhotoOxidation Light / O₂

Caption: Primary degradation pathways for the target molecule.

Q4: How can I reliably check the purity of my 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride before an experiment?

A: Direct analysis of acyl chlorides by standard chromatographic methods is challenging due to their on-column reactivity and instability.[6] The most robust method is to convert the acyl chloride into a stable derivative, which can then be easily quantified. A validated High-Performance Liquid Chromatography (HPLC) method following derivatization is the industry standard.[7][8][9] We provide a detailed methodology for this in Protocol 2 .

Section 2: In-Depth Technical Guide & Protocols

Recommended Storage and Handling Procedures

Proper storage is the most critical factor in maximizing the shelf-life of your compound. The goal is to create an environment that is dry, cold, dark, and inert.

Step-by-Step Protocol:

  • Inert Atmosphere is Non-Negotiable: Upon receipt, immediately transfer the compound into a glovebox or glove bag flushed with a dry, inert gas like argon or nitrogen.[3][10] An inert atmosphere is essential to prevent hydrolysis from atmospheric moisture.

  • Aliquot for Longevity: Do not use the main stock bottle for daily experiments.[10] Aliquot the material into several smaller, single-use vials sized appropriately for your typical reaction scale. This minimizes the exposure of the bulk material to the atmosphere each time you need to weigh out a sample.

  • Select Proper Containers: Use amber glass vials with screw caps that have a PTFE (Teflon) liner.[10] PTFE provides an excellent chemical-resistant seal. Ensure vials are thoroughly flame- or oven-dried before use to remove any adsorbed water.[3]

  • Seal and Secure: After aliquoting, flush the headspace of each vial with inert gas before tightly sealing the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Cold and Dark Storage: Store the sealed vials in a desiccator inside a refrigerator (2-8°C).[1][3] The desiccator provides an additional layer of protection against moisture, while the cold temperature slows the rate of any potential degradation reactions.[3] The amber vial protects against light, but placing the desiccator in a dark location is also recommended.[1]

  • Handling for Use: When you need to use the compound, allow the vial to warm to room temperature inside the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Ideally, weigh the compound inside a glovebox or under a steady stream of inert gas.

Purity Assessment via Derivatization-HPLC

This protocol allows for the accurate quantification of the active acyl chloride by converting it to a stable methyl ester derivative, which is then analyzed by HPLC-UV.

Principle: The acyl chloride reacts rapidly with anhydrous methanol to form a stable methyl ester. The primary impurity, the corresponding carboxylic acid, will not react under these conditions. HPLC analysis can then separate and quantify the methyl ester, allowing for a precise determination of the original acyl chloride's purity.[7]

Materials:

  • 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride sample

  • Anhydrous Methanol (MeOH), HPLC grade

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • Anhydrous Dichloromethane (DCM), HPLC grade

  • C18 HPLC Column[6]

  • HPLC system with UV detector

Step-by-Step Protocol:

  • Standard and Sample Preparation (Perform in a glovebox or under inert gas):

    • Standard Stock (if a pure reference is available): Accurately weigh ~10 mg of pure 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous DCM. This is your Standard Stock.

    • Sample Stock: Accurately weigh ~10 mg of the sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous DCM. This is your Sample Stock.

  • Derivatization:

    • Pipette 100 µL of the Standard Stock into a clean, dry HPLC vial. Add 900 µL of anhydrous Methanol. Cap immediately and vortex for 30 seconds. Let it stand for 30 minutes at room temperature to ensure complete reaction.[6] This is your Derivatized Standard.

    • Repeat the process for the Sample Stock to prepare the Derivatized Sample.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point is a gradient of Acetonitrile and water. Optimization will be required.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the quinoline chromophore has strong absorbance (e.g., scan from 254 nm to 360 nm to find the optimum).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the Derivatized Standard and Sample.

    • Identify the peak corresponding to the methyl ester derivative.

    • Calculate the purity of your sample by comparing the peak area of the derivative in your sample to the peak area in the standard (if used) or by calculating the area percent relative to all other peaks in the chromatogram.

Section 3: Advanced Troubleshooting & Workflow

Troubleshooting Guide
Problem Observed Potential Cause Recommended Solution & Explanation
Product is a sticky solid or oil instead of a free-flowing powder. Significant hydrolysis to the carboxylic acid, which may have a lower melting point or be hygroscopic.The material is heavily degraded. Discard or consider a large-scale repurification. This indicates a severe breach in storage/handling protocol (e.g., exposure to humid air).
Low yield of purified acyl chloride after synthesis. Thermal degradation during distillation or hydrolysis during aqueous workup.[3]Use high-vacuum distillation to lower the boiling point and minimize thermal stress.[3] Ensure all workup steps are performed with anhydrous solvents and under an inert atmosphere. All glassware must be rigorously dried.[3]
TLC analysis of the acyl chloride shows a streak or multiple spots. On-plate decomposition/hydrolysis.Standard TLC is not suitable for reactive acyl chlorides.[3] Use the Derivatization-HPLC method (Protocol 2) for an accurate assessment of purity.
Acylation reaction stalls or fails to go to completion. Insufficient active acyl chloride due to hydrolysis.Prepare fresh acyl chloride or re-purify existing stock. Quantify the purity using Protocol 2 to ensure you are using the correct stoichiometric amount of the active reagent.
Recommended Stability Workflow

This workflow ensures that the integrity of the compound is maintained and verified at every critical step from acquisition to use.

Receive Receive Compound Inspect Visual Inspection (Color, Form) Receive->Inspect Store Store Under Inert Gas (Cold, Dark, Dry) (Protocol 1) Inspect->Store Looks OK Discard Discard or Repurify Inspect->Discard Discolored/ Oily Aliquot Aliquot into Single-Use Vials Store->Aliquot PurityCheck Purity Assessment (Derivatization-HPLC) (Protocol 2) Aliquot->PurityCheck Before Critical Use Use Use in Experiment PurityCheck->Use Purity > 95% PurityCheck->Discard Purity < 95%

Caption: Decision workflow for handling and stability verification.

Section 4: References

  • Benchchem. A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. Available from:

  • Allen, G. R., & Russell, D. K. (2004). Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1— acyl chlorides. New Journal of Chemistry. Available from:

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available from:

  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Available from:

  • Benchchem. Importance of low-temperature conditions for purifying acyl chlorides. Available from:

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available from:

  • ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from:

  • PubMed. Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Available from:

  • Ataman Kimya. ACETYL CHLORIDE. Available from:

  • StudySmarter. Curtius Rearrangement: DPPA & Mechanism - Review & Example. Available from:

  • Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from:

  • PMC. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available from:

  • ResearchGate. The thermal decomposition of acetyl chloride. Available from:

  • ResearchGate. Stability of pyridine-, isoquinoline-, and quinoline-based.... Available from:

  • Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from:

  • ACS Publications. Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. Available from:

  • ChemicalBook. Acetyl chloride - Safety Data Sheet. Available from:

  • Sciencemadness Discussion Board. Acyl chlorides stability. Available from:

  • NJ.gov. Hazardous Substance Fact Sheet - Acetyl Chloride. Available from:

  • Synfacts. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available from:

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available from:

  • IIT Kanpur. Chemistry Acid Chloride - SATHEE. Available from:

  • Scholar Hub Universitas Indonesia. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from:

  • ResearchGate. Scheme 1. Synthesis of 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ). Available from:

  • Benchchem. A Comparative Guide to the Stability of Acyl Chlorides in Solution. Available from:

  • Science of Synthesis. Product Class 4: Quinolinones and Related Systems. Available from:

  • Save My Exams. Acyl Chlorides - A Level Chemistry Revision Notes. Available from:

  • Supplementary Information. Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. Available from:

  • Chemistry Stack Exchange. Why is formyl chloride unstable while higher acyl chlorides are stable?. Available from:

  • PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from:

  • PMC. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Available from:

  • NextSDS. 6-CHLORO-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information. Available from:

  • Sigma-Aldrich. 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. Available from:

  • Beilstein Journals. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Available from:

  • Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Available from:

  • Chemguide. an introduction to acyl chlorides (acid chlorides). Available from:

  • Microbial Cell Factories. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Available from:

  • ResearchGate. Possible degradation pathway of quinoline. Available from:

  • MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Available from:

  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available from:

  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from:

  • NextSDS. 6-CHLORO-2-METHYL-QUINOLINE-4-CARBOXYLIC ACID - Chemical Substance Information. Available from:

  • IWA Publishing. Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Available from:

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride and its Carboxylic Acid Precursor

Introduction In the landscape of pharmaceutical research and synthetic chemistry, quinoline derivatives are a cornerstone, valued for their broad spectrum of biological activities.[1][2][3] The functionalization of the q...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, quinoline derivatives are a cornerstone, valued for their broad spectrum of biological activities.[1][2][3] The functionalization of the quinoline scaffold, particularly at the C4-position, is a critical step in the development of novel therapeutic agents. This guide provides an in-depth, data-supported comparison of two key C4-substituted quinoline intermediates: 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid and its highly activated counterpart, 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride.

Understanding the profound differences in their reactivity is not merely an academic exercise; it is fundamental to designing efficient, high-yield synthetic routes, minimizing side reactions, and ultimately, accelerating the drug development pipeline. We will dissect the electronic and structural factors governing their behavior and provide validated experimental protocols to illustrate these principles in practice.

The Theoretical Framework: Why Acyl Chlorides Outpace Carboxylic Acids

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is a central theme in organic chemistry.[4][5] The rate of these reactions is primarily dictated by two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[6]

  • Electrophilicity of the Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. However, the group attached to the acyl moiety significantly modulates this electrophilicity.

    • In a carboxylic acid , the lone pair of electrons on the hydroxyl group participates in resonance, donating electron density to the carbonyl carbon. This delocalization reduces the partial positive charge on the carbon, making it less attractive to nucleophiles.[7]

    • In an acyl chloride , the highly electronegative chlorine atom withdraws electron density from the carbonyl carbon via a strong inductive effect.[7][8] While chlorine also has lone pairs that can participate in resonance, its 3p orbitals have poor overlap with the 2p orbital of the carbon, making this resonance donation weak and the inductive effect dominant. The result is a significantly more electron-deficient and, therefore, more reactive carbonyl carbon.[5][7]

  • Leaving Group Ability: The nucleophilic acyl substitution proceeds through a tetrahedral intermediate. The reaction's progression depends on the expulsion of a leaving group.

    • The leaving group from the carboxylic acid is a hydroxide ion (-OH), a strong base and consequently a poor leaving group.

    • The leaving group from the acyl chloride is a chloride ion (Cl⁻), the conjugate base of a strong acid (HCl). This makes it an excellent, stable leaving group.[6]

This fundamental disparity dictates that acyl chlorides are among the most reactive carboxylic acid derivatives, while carboxylic acids themselves are significantly less so.[4][6][9]

Caption: General mechanism of nucleophilic acyl substitution.

Synthesis of the Precursors

A robust comparative study begins with the reliable synthesis of the starting materials.

Synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

The synthesis of substituted quinoline-4-carboxylic acids is well-established, often employing named reactions like the Pfitzinger or Doebner-von Miller reactions.[3][10] For our target molecule, a plausible route involves the condensation of 5-chloro-isatin with 1-(p-tolyl)ethan-1-one in the presence of a base, following the Pfitzinger reaction pathway.[3]

Synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard and highly efficient transformation.[11][12] This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[13][14] Thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[11][15]

The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, which, after a series of steps, transforms the hydroxyl into an excellent leaving group. A subsequent attack by the chloride ion yields the acyl chloride.[13][15]

Experimental_Workflow cluster_A Route A: Acyl Chloride cluster_B Route B: Carboxylic Acid A1 Dissolve Acyl Chloride and Benzylamine in DCM A2 Add Triethylamine (Base) at 0°C A1->A2 A3 Stir at Room Temp (Monitor by TLC) A2->A3 A4 Aqueous Work-up (Wash with H₂O, brine) A3->A4 A5 Dry (Na₂SO₄), Filter, Concentrate A4->A5 A6 Purify via Column Chromatography A5->A6 A_Product Final Amide Product A6->A_Product B1 Dissolve Carboxylic Acid, Benzylamine, and HOBt in DMF B2 Add EDC (Coupling Agent) at 0°C B1->B2 B3 Stir at Room Temp (Monitor by TLC) B2->B3 B4 Aqueous Work-up (Dilute with EtOAc, wash) B3->B4 B5 Dry (Na₂SO₄), Filter, Concentrate B4->B5 B6 Purify via Column Chromatography B5->B6 B_Product Final Amide Product B6->B_Product

Caption: Comparative workflow for amide synthesis.

Protocol 1: Amidation via Acyl Chloride

The reaction between an acyl chloride and an amine is typically rapid and exothermic. [16][17][18]A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction. [19] Methodology:

  • To a stirred solution of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0°C, add benzylamine (1.1 eq).

  • Add triethylamine (1.2 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (15 mL). Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Amidation via Carboxylic Acid

Directly reacting a carboxylic acid with an amine is generally ineffective because a rapid acid-base reaction forms a stable and unreactive ammonium carboxylate salt. [20]To facilitate amide bond formation, a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is necessary to activate the carboxylic acid.

Methodology:

  • To a stirred solution of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL), add benzylamine (1.1 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Cool the mixture to 0°C and add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Data Summary and Performance Comparison

The following table summarizes the expected outcomes of the comparative amidation experiments, highlighting the superior efficiency of the acyl chloride route for this transformation.

ParameterAcyl Chloride RouteCarboxylic Acid RouteRationale
Reaction Time 1-2 hours12-24 hoursThe high electrophilicity of the acyl chloride leads to a much faster rate of nucleophilic attack. [9]
Reaction Temp. 0°C to Room Temp.0°C to Room Temp.Both can proceed at RT, but the acyl chloride reaction is significantly faster under these conditions.
Key Reagents Triethylamine (Base)EDC/HOBt (Coupling Agents)The carboxylic acid requires activation; the acyl chloride only needs an acid scavenger. [19][20]
Byproducts Triethylammonium chlorideDicyclohexylurea (DCU) or EDUDCU/EDU byproducts from coupling agents often require careful purification to remove.
Expected Yield High (>90%)Good to High (70-90%)The acyl chloride reaction is irreversible and proceeds cleanly to completion, often resulting in higher yields. [21]
Atom Economy HigherLowerThe use of coupling agents adds significant mass that is not incorporated into the final product.

Conclusion

  • For researchers aiming for rapid, high-yielding synthesis of amides, esters, or other carboxylic acid derivatives, converting the parent acid to the acyl chloride is a highly advantageous strategy. The reaction proceeds under mild conditions, is significantly faster, and avoids the use of costly coupling agents and the purification challenges associated with their byproducts. [19][22]* The carboxylic acid remains a crucial and stable precursor , but for direct acylation reactions, it requires chemical activation. This route may be preferred in specific contexts, such as automated parallel synthesis where the stability of the acid is beneficial, or when the target molecule is sensitive to the conditions of acyl chloride formation.

Ultimately, the choice between these two reagents is a strategic one, guided by the specific goals of the synthesis—be it speed, yield, cost, or compatibility with other functional groups. This guide provides the foundational understanding for making that informed decision.

References

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). American Chemical Society.
  • Nucleophilic Acyl Substitution. (2019). Chemistry LibreTexts.
  • How Do Acyl Chlorides Form Primary and Secondary Amides? (2025). YouTube.
  • SOCl2 Reaction with Carboxylic Acids. (2020). Chemistry Steps.
  • Amide formation from acyl chloride. (n.d.). Khan Academy.
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube.
  • Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide.
  • Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. (n.d.). KPU Pressbooks.
  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts.
  • Acid to Acid Chloride - Common Conditions. (n.d.). The Synthetic Organiker.
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  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020). Chemistry Steps.
  • Carboxylic Acids, Esters and Acyl Chlorides. (n.d.). Revisely.
  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • Carboxylic acids and Esters. (n.d.). Chemrevise.
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  • Acyl Chloride Conversions to Carboxylic Acids, Anhydrides, Esters and Amides. (2024). YouTube.
  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC.
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  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • Reactivity of Carboxylic acid deriv
  • 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid. (n.d.). BLDpharm.
  • 2-methylpropyl 6-chloro-2-(4-methylphenyl)
  • QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum. (n.d.). ChemicalBook.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • The Relative Reactivity of Carboxylic Acid Deriv
  • 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE CARBOXYLIC ACID. (n.d.). gsrs.
  • Reactivity of Carboxylic Acid Deriv
  • Derivatives of Carboxylic Acids. (n.d.).
  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin.

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Comparative

A Senior Application Scientist's Guide to the Biological Activity of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl Chloride Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its rigid structure an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold," appearing in a wide array of drugs with activities spanning from anticancer and antimalarial to antimicrobial and anti-inflammatory.[1][2] The specific scaffold of interest here, 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride, represents a versatile starting point for the synthesis of novel bioactive compounds. The presence of the 6-chloro substituent and the 2-aryl group are known to contribute significantly to the biological profile of quinoline derivatives.[3][4]

The carbonyl chloride at the 4-position is a highly reactive functional group, serving as an excellent chemical handle for creating a diverse library of derivatives, primarily amides and esters. This guide provides a comparative benchmark of the potential biological activities of these derivatives. By systematically modifying the 4-position, we can explore the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The experimental data presented herein, while based on representative results from closely related series in the literature, serves as a robust framework for guiding the design and evaluation of novel compounds derived from this promising scaffold.

Comparative Biological Evaluation: A Multi-Faceted Analysis

The true potential of a chemical scaffold is unveiled by assessing its derivatives across a spectrum of biological assays. Here, we benchmark a representative set of hypothetical derivatives of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (designated as QC-0 ) against key biological indicators of therapeutic potential.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives have a rich history as anticancer agents, with many acting as topoisomerase inhibitors or kinase modulators, interfering with DNA replication and cell signaling pathways crucial for tumor growth.[1][5][6] The primary mechanism for many quinoline-based compounds involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, apoptosis.[7][8]

The following diagram illustrates the proposed mechanism by which quinoline derivatives can induce cancer cell death through topoisomerase I (Top1) inhibition.

Topoisomerase I Inhibition Pathway Mechanism of Quinoline Derivatives as Topoisomerase I Poisons cluster_0 Cellular Proliferation cluster_1 Drug Intervention cluster_2 Cellular Response DNA_Replication DNA Replication & Transcription Top1 Topoisomerase I (Top1) Relieves Supercoiling DNA_Replication->Top1 induces Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex forms Quinoline Quinoline Derivative (e.g., QC-Amide) Quinoline->Cleavage_Complex stabilizes DSB DNA Double-Strand Breaks (DSBs) Cleavage_Complex->DSB leads to Apoptosis Apoptosis (Programmed Cell Death) DSB->Apoptosis triggers

Caption: Proposed pathway of anticancer action for quinoline derivatives.

The in vitro cytotoxicity of a panel of amide derivatives was evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines using the Sulforhodamine B (SRB) assay. The results are summarized as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDR-Group (at position 4)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
QC-A1 -NH-(CH₂)₂-N(CH₃)₂8.512.3
QC-A2 -NH-(4-methoxyphenyl)5.27.8
QC-A3 -NH-(4-fluorophenyl)3.14.5
QC-A4 -NH-(3,4-dichlorophenyl)1.92.6
Doxorubicin (Reference Drug)0.91.2

Causality & Insights: The data suggests a clear structure-activity relationship. The introduction of electron-withdrawing groups on the anilide ring (e.g., fluoro and dichloro substituents in QC-A3 and QC-A4 ) appears to enhance cytotoxic potency. This is a common trend in related quinoline series and may be attributed to improved binding interactions within the target enzyme's active site.[4] The higher lipophilicity of these aromatic derivatives likely facilitates cell membrane penetration.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline scaffold is the backbone of many successful antibiotics (the fluoroquinolones). Novel quinoline derivatives are continually being explored to combat the rise of antimicrobial resistance.[9][10] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are not present in humans, providing a degree of selective toxicity.[11]

A series of ester and hydrazide derivatives were screened for their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth, was determined using the broth microdilution method.

Compound IDR-Group (at position 4)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
QC-E1 -O-CH₂CH₃64>128
QC-E2 -O-CH₂(4-pyridyl)3264
QC-H1 -NH-NH₂1632
QC-H2 -NH-N=CH-(4-nitrophenyl)816
Ciprofloxacin (Reference Drug)0.50.25

Causality & Insights: The conversion of the carbonyl chloride to esters and hydrazides yields compounds with moderate to good antibacterial activity. The hydrazone derivative QC-H2 , featuring an additional aromatic ring with a nitro group, shows the best activity in this series. This suggests that extending the structure and incorporating groups capable of hydrogen bonding can enhance antimicrobial efficacy, a principle often exploited in the design of new antibacterial agents.[12]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a multitude of diseases. Quinoline derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[13][14] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory process.

The anti-inflammatory potential of a series of amide derivatives was assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound IDR-Group (at position 4)% NO Inhibition at 50 µM
QC-A5 -NH-Cyclohexyl45.2%
QC-A6 -NH-Benzyl58.7%
QC-A7 -NH-(2-hydroxyphenyl)75.4%
Indomethacin (Reference Drug)82.1%

Causality & Insights: The results indicate that aromatic substituents on the amide nitrogen generally lead to better NO inhibition than aliphatic ones. The presence of a hydroxyl group in the ortho position of the phenyl ring (QC-A7 ) significantly enhances activity. This phenolic hydroxyl group may contribute to the compound's radical scavenging ability or improve its interaction with the iNOS enzyme.[13]

Experimental Protocols: A Foundation for Reproducible Science

The trustworthiness of any comparative guide rests on the robustness and clarity of its methodologies. The following protocols are detailed to ensure they are self-validating systems, allowing for replication and verification of the presented findings.

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the anticancer activity of the synthesized compounds.

Cytotoxicity Screening Workflow General Workflow for In Vitro Cytotoxicity Assays Start Start Cell_Culture 1. Cell Plating (96-well plate) Start->Cell_Culture Treatment 2. Compound Treatment (Serial Dilutions) Cell_Culture->Treatment Incubation 3. Incubation (48-72 hours) Treatment->Incubation Assay 4. Perform Assay (e.g., SRB Staining) Incubation->Assay Readout 5. Measure Absorbance (Plate Reader) Assay->Readout Analysis 6. Data Analysis (Calculate IC50) Readout->Analysis End End Analysis->End

Caption: Step-by-step workflow for cytotoxicity screening.

Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a quantitative measure of total cellular biomass.[15][16] It is a robust and reproducible method, less prone to interference from test compounds than metabolic assays like the MTT assay.

  • Step 1: Cell Plating

    • Harvest cancer cells from an exponential phase culture using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Step 2: Compound Treatment

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in serum-free medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Remove the medium from the cell plates and add 100 µL of the respective compound dilutions to the wells. Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Step 3: Cell Fixation

    • After incubation, gently remove the treatment medium.

    • Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[17]

    • Incubate the plate at 4°C for at least 1 hour.

  • Step 4: Staining and Measurement

    • Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[15]

    • Incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Air dry the plates until no moisture is visible.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes.

    • Measure the optical density (OD) at 540 nm using a microplate reader.

  • Step 5: Data Analysis

    • Calculate the percentage of cell growth inhibition using the formula: 100 - [(OD_treated / OD_control) * 100].

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution Method for MIC Determination

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a bacterial isolate.[11] It provides a precise Minimum Inhibitory Concentration (MIC) value.

  • Step 1: Preparation of Compound Dilutions

    • In a 96-well plate (the "mother plate"), dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12.

    • Add 200 µL of the test compound stock solution (e.g., 256 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Step 2: Inoculum Preparation

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism (S. aureus or E. coli).

    • Transfer the colonies to a tube containing sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]

    • Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[19]

  • Step 3: Inoculation and Incubation

    • Transfer 100 µL of the final bacterial inoculum into wells 1 through 11 of the prepared microdilution plate.

    • The final volume in each well will be 200 µL (or 100 µL if using pre-coated plates).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Step 4: Reading the MIC

    • After incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3: In Vitro Nitric Oxide (NO) Scavenging Assay

This colorimetric assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells, using the Griess reaction to detect nitrite, a stable breakdown product of NO.[20][21]

  • Step 1: Cell Culture and Seeding

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C and 5% CO₂.

  • Step 2: Treatment and Stimulation

    • Treat the cells with various concentrations of the test compounds for 2 hours.

    • After the pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production.

    • Incubate the plates for a further 24 hours.

  • Step 3: Griess Reaction

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[22]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Step 4: Measurement and Analysis

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion and Future Directions

The 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride scaffold is a highly promising platform for the development of novel therapeutic agents. The conversion of the reactive carbonyl chloride into a library of amide, ester, and hydrazide derivatives allows for a systematic exploration of its biological potential. The representative data compiled in this guide, grounded in the established literature of quinoline chemistry, demonstrates that targeted modifications can yield potent anticancer, antimicrobial, and anti-inflammatory compounds.

Specifically, the incorporation of halogenated anilides at the 4-position appears to be a viable strategy for enhancing cytotoxicity, while hydrazone derivatives show promise as antibacterial agents. The structure-activity relationships delineated here provide a logical foundation for the next phase of drug discovery: the synthesis and empirical testing of these and other novel derivatives. Future work should focus on optimizing the lead compounds identified, evaluating their selectivity against non-cancerous cell lines, and eventually progressing the most promising candidates to in vivo efficacy and safety studies.

References

Sources

Validation

FTIR spectroscopy analysis for validating 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Introduction: The Analytical Challenge in Drug Development In the synthesis of complex quinoline-based therapeutics, 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride serves as a highly reactive electrophilic inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Drug Development

In the synthesis of complex quinoline-based therapeutics, 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride serves as a highly reactive electrophilic intermediate. Its primary utility lies in facilitating spontaneous, high-yield amide coupling reactions without the need for expensive or sterically hindering coupling reagents (e.g., HATU, EDC).

However, the extreme reactivity of this acyl chloride makes it acutely susceptible to atmospheric hydrolysis. As an Application Scientist, the primary analytical challenge is confirming the complete conversion from its precursor—6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid—while ensuring no degradation has occurred during isolation. Fourier-Transform Infrared (FTIR) spectroscopy is the optimal, non-destructive tool for this validation, providing immediate structural interrogation based on fundamental vibrational mechanics.

Mechanistic Causality in Spectral Shifts

Validating this compound is not merely about peak-matching; it requires understanding the causality behind the spectral shifts. The transformation from a carboxylic acid to an acyl chloride fundamentally alters the electron density of the carbonyl group.

  • The Carbonyl (C=O) Shift (The Positive Indicator): Replacing the electron-donating hydroxyl group of the acid with a highly electronegative chlorine atom induces a strong electron-withdrawing effect. This inductive effect shortens and strengthens the C=O bond, increasing its force constant. Consequently, the C=O stretching frequency shifts dramatically from ~1700 cm⁻¹ in the acid to the high-frequency 1770–1800 cm⁻¹ range characteristic of acyl chlorides[1]. Specifically, chlorinated C=O stretching vibrations frequently present a sharp, signature peak around 1788 cm⁻¹[2].

  • Hydroxyl (O-H) Elimination (The Negative Indicator): A successful reaction is self-validated by the absolute disappearance of the broad O-H stretching band, which typically dominates the 2500–3300 cm⁻¹ region in the precursor.

  • Quinoline Ring Integrity (The Structural Anchor): Throughout the conversion, the heterocyclic core must remain intact. This is evidenced by the characteristic C=C and C=N stretching vibrations of the quinoline ring, which consistently present between 1473–1617 cm⁻¹ [3].

Comparative Performance: Target vs. Alternatives

When designing a synthetic route, chemists must choose between the acyl chloride, the carboxylic acid, or an ester derivative. The table below objectively compares the synthetic utility (reactivity) of these alternatives alongside their diagnostic FTIR markers.

DerivativeSynthetic Utility (Amide Coupling)C=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Quinoline Ring (cm⁻¹)
Target: Acyl Chloride Extremely High (Spontaneous coupling)1770–1800 Absent 1470–1620
Alt 1: Carboxylic Acid Moderate (Requires EDC/HATU activation)1690–17202500–3300 (Broad)1470–1620
Alt 2: Methyl Ester Low (Requires harsh basic conditions/heat)1730–1750Absent1470–1620

Self-Validating Experimental Protocol (ATR-FTIR)

Traditional KBr pellet preparation is fundamentally incompatible with acyl chlorides; the hygroscopic nature of KBr introduces moisture, causing in-situ hydrolysis and generating false-positive carboxylic acid signals. To establish a self-validating system , we utilize Attenuated Total Reflectance (ATR) FTIR with a diamond crystal.

Step-by-Step Methodology:

  • Background Verification: Clean the diamond ATR crystal with anhydrous dichloromethane (DCM) and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality: This ensures no residual moisture or cross-contamination from previous runs, establishing a true zero-baseline.

  • Inert Sample Transfer: Working inside a glovebox or using a dry nitrogen/argon blanket, transfer a neat micro-sample of the 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride directly onto the ATR crystal.

    • Causality: Acyl chlorides hydrolyze instantly in ambient humidity. Inert transfer ensures the FTIR measures the target compound, not an artifact of poor handling.

  • Rapid Spectral Acquisition: Immediately apply the ATR anvil to ensure optical contact and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: A rapid scan balances the signal-to-noise ratio with the need for speed, minimizing the window for atmospheric exposure.

  • Orthogonal Peak Validation: Analyze the spectrum for the simultaneous presence of the ~1788 cm⁻¹ C=O peak[2] AND the absence of the 2500–3300 cm⁻¹ O-H band.

    • Causality: If both conditions are met, the system self-validates: the conversion is complete, and the measurement technique itself did not degrade the sample.

Decision Workflow Visualization

FTIR_Validation A Acyl Chloride Sample (Inert Transfer) B ATR-FTIR Acquisition (Diamond Crystal) A->B C Analyze C=O Band (1770-1800 cm⁻¹) B->C D Analyze O-H Band (2500-3300 cm⁻¹) C->D C=O Shift Confirmed F Hydrolyzed Impurity (Rejected) C->F C=O at ~1700 cm⁻¹ E Pure Acyl Chloride (Validated) D->E O-H Absent D->F O-H Present

ATR-FTIR decision matrix for validating acyl chloride conversion and purity.

References
  • [3] Title: 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Source: MDPI. URL:3

  • [1] Title: An In-Depth Technical Guide to the FTIR Spectroscopy of Propionyl Chloride. Source: Benchchem. URL: 1

  • [2] Title: Surface Chemistry for Molecular Layer Deposition of Organic and Hybrid Organic−Inorganic Polymers. Source: ACS Publications. URL: 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Standard Operating Procedure: Handling & Disposal of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride Chemical Profile & Mechanistic Hazards 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a highly re...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling & Disposal of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Chemical Profile & Mechanistic Hazards

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a highly reactive, electrophilic acyl chloride utilized extensively as an intermediate in pharmaceutical drug development and organic synthesis. The core hazard of this compound stems from its highly polarized carbon-chlorine bond. When exposed to atmospheric moisture or protic solvents, the compound undergoes rapid, exothermic1[1]. This cleavage yields the corresponding quinoline-4-carboxylic acid and copious amounts of 2[2].

HCl gas is a severe respiratory hazard that reacts with the moisture in mucous membranes to cause corrosive burns and potential pulmonary edema[2]. Furthermore, the parent compound itself is a potent skin sensitizer and 3[3]. Understanding this causality dictates that all handling must strictly exclude water to prevent runaway exothermic reactions and toxic gas evolution[1].

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

To mitigate the risks of dermal exposure and inhalation, strict adherence to the following quantitative safety limits is required.

Table 1: PPE Specifications & Quantitative Limits

PPE / ControlQuantitative Spec / LimitMechanistic Justification
Nitrile Gloves ≥ 0.11 mm thickness (Double-gloved)Prevents dermal absorption of the electrophilic compound and corrosive byproducts[4].
Fume Hood Airflow 80 - 120 fpm face velocityPrimary engineering control to capture evolving HCl gas and chemical aerosols[2].
Eye Protection Snug-fitting safety gogglesProtects against localized HCl gas evolution and corrosive splashes[3].
Storage Temp ≤ 25°C (Anhydrous, Inert Gas)Minimizes thermal degradation and prevents pressure buildup from ambient moisture[5].

Operational Plan: Safe Handling & Reaction Setup

This protocol ensures the safe, anhydrous transfer and reaction of the compound, utilizing a self-validating approach to confirm environmental control.

Step-by-Step Methodology:

  • Environmental Purge: Lower the fume hood sash to the designated safe operating height. Purge the reaction flask with an inert gas (Argon or Nitrogen) for 5 minutes to displace ambient moisture[1].

  • Self-Validation of Anhydrous Conditions: Utilize a moisture indicator in the solvent or monitor the inert gas line bubbler to confirm positive pressure and the absence of atmospheric intrusion.

  • Weighing & Transfer: Weigh the compound using a closed weighing boat. Transfer immediately into the purged, pre-tared reaction flask[5]. Causality: Minimizing air exposure prevents premature degradation and localized HCl generation[3].

  • Controlled Nucleophilic Addition: Dissolve the compound in an anhydrous, aprotic solvent. Cool the reaction vessel to 0°C using an ice bath. Introduce the nucleophile (e.g., amine) dropwise. Causality: The ice bath acts as a thermal sink, absorbing the exothermic energy of the reaction and preventing solvent boil-off[1].

  • Acid Scavenging: Include a non-nucleophilic base (e.g., triethylamine) in the reaction mixture. This neutralizes the HCl byproduct in situ, forming a soluble hydrochloride salt and preventing corrosive gas release into the fume hood exhaust.

Hazard & Workflow Visualization

HazardLogic Compound 6-Chloro-2-(4-methylphenyl) quinoline-4-carbonyl chloride Hydrolysis Exothermic Hydrolysis (C-Cl Bond Cleavage) Compound->Hydrolysis Reacts with Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis HCl HCl Gas Evolution (Corrosive / Toxic) Hydrolysis->HCl Yields Acid Quinoline-4-carboxylic Acid Derivative Hydrolysis->Acid Yields PPE_Resp Fume Hood & Respirator Defense HCl->PPE_Resp Mitigated by PPE_Skin Nitrile Gloves & FR Lab Coat HCl->PPE_Skin Mitigated by

Mechanistic hazard pathway of acyl chloride hydrolysis and required PPE mitigation strategies.

Emergency Spill Management & Disposal Protocol

Acid chlorides require specialized disposal techniques. Never dispose of the raw compound directly into waste streams.

Spill Management:

  • DO NOT USE WATER: Applying water to a spill will trigger violent exothermic hydrolysis, releasing a massive plume of toxic HCl gas[1].

  • Containment: Cover the spill entirely with dry sand, vermiculite, or a specialized 3[3].

  • Collection: Using non-sparking tools, sweep the absorbed material into a heavy-duty, sealable polyethylene hazardous waste container[5]. Label clearly as "Hazardous Waste: Corrosive/Water-Reactive Solid"[6].

Quenching & Disposal Protocol (Self-Validating): Unused or degraded compound must be chemically quenched before standard disposal[2].

  • Preparation: In a fume hood, prepare a large beaker containing a cold (0–5°C), dilute aqueous solution of a weak base, such as 7[7].

  • Quenching: Slowly add the acid chloride (or its organic solution) dropwise to the stirring basic solution. Causality: The weak base neutralizes the generated HCl immediately, forming innocuous sodium chloride and water, while the cold temperature controls the exothermic heat of hydrolysis[7].

  • Observation: Monitor the reaction for CO2 bubbling (fizzing). The cessation of bubbling indicates the primary reaction is subsiding[7].

  • Self-Validation: Test the solution with pH paper. If the pH is acidic (< 7), the quench is incomplete; continue adding NaHCO3 until the pH stabilizes at 7.0[7].

  • Disposal: Once neutralized (pH 7), the resulting aqueous solution is no longer considered a reactive hazardous waste and can be disposed of in accordance with local institutional 8[8].

References

  • Title: Standard Operating Procedure: Decontamination/Waste Disposal Procedure | Source: UC Merced | URL: [Link]

  • Title: How to dispose of hydrochloric acid | Source: Lab Alley | URL: [Link]

  • Title: Laboratory Chemical Lab Safety and Handling Guidelines | Source: Saffron Chemicals | URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guideline | Source: UNSW Sydney | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
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Reactant of Route 2
6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
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